Product packaging for (4R)-8-Fluorochromane-4-ylamine(Cat. No.:CAS No. 750571-31-4)

(4R)-8-Fluorochromane-4-ylamine

Cat. No.: B1394152
CAS No.: 750571-31-4
M. Wt: 167.18 g/mol
InChI Key: HXACNHXAKSMYNU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4R)-8-Fluorochromane-4-ylamine is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B1394152 (4R)-8-Fluorochromane-4-ylamine CAS No. 750571-31-4

Properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACNHXAKSMYNU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677278
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750571-31-4
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereoselective Synthesis of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern pharmaceutical science. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore not merely an academic challenge but a critical necessity for developing safer and more effective medicines.[1] (4R)-8-Fluorochromane-4-ylamine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a fluorine atom and a primary amine make it a valuable synthon for introducing specific molecular recognition motifs and for modulating pharmacokinetic properties. This guide provides an in-depth technical overview of the scientifically robust and industrially viable methods for the stereoselective synthesis of this compound.

Strategic Approaches to Stereocontrol

The synthesis of a single enantiomer like this compound can be approached through several strategic pathways. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. The three primary strategies are:

  • Asymmetric Synthesis: Building the chiral center directly with high stereocontrol.

  • Chiral Resolution: Separating a racemic mixture of the target molecule into its individual enantiomers.

  • Biocatalysis: Employing enzymes to achieve high stereoselectivity.

This guide will focus on the most practical and well-documented of these approaches for the synthesis of this compound, which involves the synthesis of the racemic amine followed by chiral resolution. We will also explore the potential of a biocatalytic approach.

Part 1: Synthesis of Racemic 8-Fluorochromane-4-ylamine

The synthesis of the racemic parent compound is the essential first step before chiral resolution. A common and efficient route begins with the commercially available 2-fluorophenol and proceeds through the formation of 8-fluorochroman-4-one.

Synthesis of 8-Fluorochroman-4-one

The synthesis of the key intermediate, 8-fluorochroman-4-one, can be achieved via a multi-step sequence starting from 2-fluorophenol.

Experimental Protocol: Synthesis of 8-Fluorochroman-4-one

Step 1: 3-(2-Fluorophenoxy)propanoic acid

  • To a solution of 2-fluorophenol in a suitable solvent such as acetone, add potassium carbonate.

  • Add β-propiolactone dropwise at room temperature and stir the mixture overnight.

  • Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-fluorophenoxy)propanoic acid.

Step 2: Cyclization to 8-Fluorochroman-4-one

  • Treat the 3-(2-fluorophenoxy)propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to promote intramolecular Friedel-Crafts acylation.

  • After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry and concentrate to give 8-fluorochroman-4-one.

Conversion to Racemic 8-Fluorochromane-4-ylamine

With the ketone in hand, the next step is the introduction of the amine functionality. A common method is through the formation of an oxime followed by reduction.

Experimental Protocol: Synthesis of Racemic 8-Fluorochromane-4-ylamine

Step 1: 8-Fluorochroman-4-one oxime

  • Dissolve 8-fluorochroman-4-one in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 8-fluorochroman-4-one oxime.

Step 2: Reduction to racemic 8-Fluorochromane-4-ylamine

  • The oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.

  • Dissolve the oxime in a solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain racemic 8-fluorochroman-4-ylamine.

Part 2: Stereoselective Synthesis via Chiral Resolution

Chiral resolution is a widely used industrial method for separating enantiomers.[2] The most common approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Chiral Resolution of 8-Fluorochromane-4-ylamine with Tartaric Acid Derivatives

Derivatives of tartaric acid are highly effective and commonly used resolving agents for racemic amines.[1][3] For the resolution of 8-fluorochroman-4-ylamine, (+)-di-p-toluoyl-D-tartaric acid (DPTTA) is a suitable choice.

Experimental Protocol: Chiral Resolution of 8-Fluorochromane-4-ylamine

  • Salt Formation: Dissolve the racemic 8-fluorochroman-4-ylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Add a solution of 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can improve the efficiency of the resolution.

  • Stir the mixture, and the less soluble diastereomeric salt, in this case, the ((4R)-8-fluorochroman-4-ylammonium) (+)-di-p-toluoyl-D-tartrate, should precipitate out of the solution. The progress of the crystallization can be monitored by observing the optical rotation of the mother liquor.

  • Isolation of the Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium hydroxide or potassium carbonate solution).

  • Stir the mixture until the salt has completely dissolved and two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Parameter Description Typical Value
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acid0.5 - 1.0 equivalents
Solvent Methanol, Ethanol, or mixturesVaries
Temperature Room Temperature or below0 - 25 °C
Yield Theoretical max. 50%>40% (of the R-enantiomer)
Enantiomeric Excess >98% e.e. (after recrystallization)>99% e.e.

Table 1: Key Parameters for Chiral Resolution

Workflow for Chiral Resolution

G racemic_amine Racemic (R/S)-8-Fluorochromane-4-ylamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent (+)-Di-p-toluoyl-D-tartaric Acid resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation filtration Filtration salt_formation->filtration r_salt Precipitated (4R)-amine salt filtration->r_salt Solid s_salt_solution Soluble (4S)-amine salt (in mother liquor) filtration->s_salt_solution Liquid basification Basification (e.g., NaOH) r_salt->basification extraction Extraction basification->extraction final_product This compound extraction->final_product

Figure 1: Workflow for the chiral resolution of racemic 8-fluorochroman-4-ylamine.

Part 3: Biocatalytic Approach - Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally friendly alternative for stereoselective synthesis.[4] Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that can catalyze the acylation of amines in organic solvents with high enantioselectivity. In a typical EKR of a racemic amine, one enantiomer is selectively acylated, and the resulting amide can be easily separated from the unreacted amine.

Conceptual Protocol: Enzymatic Kinetic Resolution of 8-Fluorochromane-4-ylamine

  • Reaction Setup: In a suitable organic solvent (e.g., toluene, MTBE), dissolve the racemic 8-fluorochroman-4-ylamine.

  • Add an acylating agent, such as ethyl acetate or isopropyl acetate.

  • Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the unreacted amine and the formed amide will be at their maximum.

  • Work-up and Separation: Filter off the immobilized enzyme (which can be recycled). The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by chromatography or by an acid-base extraction procedure.

  • Hydrolysis (if necessary): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.

Parameter Description
Enzyme Immobilized Lipase (e.g., CAL-B)
Acyl Donor Ethyl acetate, Isopropyl acetate
Solvent Toluene, MTBE
Temperature 30 - 50 °C
Conversion ~50% for optimal e.e.

Table 2: Key Parameters for Enzymatic Kinetic Resolution

Conceptual Workflow for Enzymatic Kinetic Resolution

G racemic_amine Racemic (R/S)-8-Fluorochromane-4-ylamine reaction Enzymatic Acylation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction separation Separation (Chromatography or Extraction) reaction->separation s_amide Acylated (S)-amine separation->s_amide r_amine This compound separation->r_amine

Figure 2: Conceptual workflow for the enzymatic kinetic resolution of 8-fluorochroman-4-ylamine.

Conclusion: A Practical Path to Enantiopurity

The stereoselective synthesis of this compound is a critical process for the development of novel pharmaceuticals. While several strategies for achieving high enantiopurity exist, the classical approach of synthesizing the racemic amine followed by diastereomeric salt resolution with a tartaric acid derivative remains a robust, scalable, and economically viable method. This approach offers high enantiomeric excess and is well-precedented in industrial applications. Biocatalytic methods, such as enzymatic kinetic resolution, present a promising green alternative, although they may require more extensive process development and optimization for a specific substrate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.

References

(4R)-8-Fluorochromane-4-ylamine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Characterization of (4R)-8-Fluorochromane-4-ylamine

Introduction

This compound is a chiral amine derivative of the chromane scaffold, a heterocyclic motif present in a variety of biologically active compounds. The incorporation of a fluorine atom and a chiral amine group makes this molecule a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound, offering field-proven insights into experimental design and data interpretation for researchers and scientists. The molecular formula for this compound is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol [1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D correlation spectroscopy, provides a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is a self-validating system for obtaining high-resolution spectra.

  • Analyte Preparation : Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR[3]. The sample should be free of particulate matter.

  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should be of high purity to avoid extraneous signals.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube[3].

  • Homogenization : Vortex the sample for 30-60 seconds to ensure a homogeneous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[3].

  • Analysis : The sample is now ready for analysis on an NMR spectrometer (e.g., 400 or 500 MHz)[4].

G A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select & Add Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) A->B C Vortex to Dissolve B->C D Filter if Necessary C->D Particulates Present? E Transfer to NMR Tube C->E No Particulates D->E F Acquire NMR Data E->F

Caption: Workflow for preparing a sample for NMR analysis.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=46911919&t=l", label=""]; }

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5, H-6, H-76.7 - 7.2m-3HAromatic protons on the fluorinated ring. The fluorine atom will cause complex splitting patterns.
O-CH₂ (H-2)4.2 - 4.4m-2HDiastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet.
CH-NH₂ (H-4)4.0 - 4.2t~6-81HMethine proton adjacent to the amine and chiral center. Appears as a triplet due to coupling with adjacent CH₂ protons.
CH₂ (H-3)1.9 - 2.2m-2HDiastereotopic protons on the carbon between the chiral center and the methylene bridge.
NH₂1.5 - 2.5br s-2HAmine protons. The chemical shift is variable and the peak is often broad due to exchange.
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic carbons through coupling (JCF).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-8a (C-F)150 - 155 (d, ¹JCF ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant[5].
C-4a145 - 150Quaternary aromatic carbon adjacent to the oxygen atom.
C-5 to C-8115 - 130Aromatic carbons. Their shifts and splitting will be influenced by the fluorine substituent.
O-CH₂ (C-2)65 - 70Aliphatic carbon attached to oxygen.
CH-NH₂ (C-4)45 - 55Aliphatic carbon attached to the amine group.
CH₂ (C-3)30 - 35Aliphatic carbon adjacent to the chiral center.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion[6][7].

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine is typically observed between -100 and -170 ppm relative to a CFCl₃ standard[8]. This signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. This technique is also exceptionally useful for assessing the purity of the compound with respect to any fluorinated impurities.

Chiral Purity Analysis by NMR

Determining the enantiomeric purity is crucial for chiral molecules. While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid, can create diastereomers that are distinguishable in the NMR spectrum[9][10]. This allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and probing the structure of molecules through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation[11][12].

Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Chromatography : While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for sample cleanup and separation from non-volatile salts. A reversed-phase C18 column is a common choice. For enantiomeric separation, a chiral stationary phase (CSP) would be required[13][14].

  • Ionization : Introduce the sample into an ESI source in positive ion mode to generate [M+H]⁺ ions.

  • Mass Analysis : Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

G A Prepare Dilute Sample (e.g., 10 µg/mL in ACN/H₂O) B Inject into LC System (Reversed-Phase or Chiral Column) A->B C Electrospray Ionization (ESI) (Positive Ion Mode) B->C D Mass Analysis (e.g., TOF, Orbitrap) C->D E Data Interpretation (Molecular Ion & Fragments) D->E

Caption: General workflow for LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 3: Predicted HRMS Data

IonMolecular FormulaCalculated m/z
[M+H]⁺C₉H₁₁FNO⁺168.0819
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides valuable structural information. For chromane derivatives, fragmentation often involves cleavages within the heterocyclic ring[15].

Key Fragmentation Pathways: A primary fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom[16]. For protonated this compound, a likely fragmentation would be the loss of ammonia (NH₃).

G parent [M+H]⁺ m/z = 168.08 frag1 Loss of NH₃ (-17.03 Da) parent->frag1 product1 [C₉H₈FO]⁺ m/z = 151.05 frag1->product1

Caption: A likely fragmentation pathway for protonated this compound.

Table 4: Predicted Major MS/MS Fragment Ions

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossRationale
168.08151.05NH₃ (17.03 Da)Loss of ammonia from the protonated amine.
168.08123.06C₂H₄O (44.02 Da) + NH₃Further fragmentation involving the heterocyclic ring.

Conclusion

The analytical characterization of this compound is comprehensively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecular structure, while HRMS confirms the elemental composition with high accuracy. Tandem MS/MS experiments elucidate structural features through characteristic fragmentation patterns. The protocols and expected data outlined in this guide serve as a robust framework for the verification and quality control of this important chiral building block in a research and development setting.

References

Unveiling the Putative Mechanism of Action of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chromane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific stereoisomer, (4R)-8-Fluorochromane-4-ylamine, represents a molecule of significant interest for its potential neuromodulatory activities, particularly as a selective serotonin reuptake inhibitor (SSRI). While specific preclinical data for this compound is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, pharmacology, and drug discovery to delineate its hypothesized mechanism of action. We provide a comprehensive framework for its preclinical evaluation, including detailed experimental protocols and data interpretation strategies, to empower researchers in the exploration of its therapeutic potential.

Introduction: The Chromane Scaffold and Serotonin Reuptake Inhibition

The chromane ring system, a bicyclic ether, is a versatile scaffold found in a variety of natural products and synthetic molecules with diverse pharmacological properties. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for the design of selective ligands for various biological targets. The introduction of an amine at the 4-position and a fluorine atom at the 8-position of the chromane nucleus, as in this compound, suggests a rational design strategy targeting monoamine transporters.

The primary hypothesized molecular target of this compound is the serotonin transporter (SERT), a member of the SLC6 family of neurotransmitter transporters. SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, enhancing its effects on postsynaptic receptors. This mechanism is the hallmark of selective serotonin reuptake inhibitors (SSRIs), a major class of drugs used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Hypothesized Mechanism of Action: A High-Affinity SERT Inhibitor

Based on its structural features, this compound is postulated to act as a potent and selective inhibitor of the serotonin transporter.

2.1. Binding to the Serotonin Transporter (SERT)

It is hypothesized that this compound binds to the central binding site (S1) of SERT, the same site occupied by serotonin and other SSRIs. The key interactions are likely to involve:

  • The Protonated Amine: The primary amine at the 4-position is expected to be protonated at physiological pH. This positively charged group would form a crucial salt bridge with a key aspartate residue (Asp98 in human SERT) in the S1 binding pocket. This interaction is a conserved feature among most monoamine transporter inhibitors.

  • The Chromane Ring System: The bicyclic chromane scaffold likely engages in hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the S1 site, contributing to the overall binding affinity.

  • The 8-Fluoro Substituent: The fluorine atom at the 8-position can significantly influence the molecule's properties. It can enhance binding affinity through favorable electrostatic interactions with the protein. Furthermore, its electron-withdrawing nature can modulate the pKa of the chromane ether oxygen and influence the overall electronic distribution of the molecule, potentially optimizing its interaction with the transporter.

  • Stereoselectivity: The (4R) stereochemistry is critical. The specific spatial arrangement of the amine group relative to the chromane ring is expected to be optimal for fitting into the chiral S1 binding pocket of SERT, leading to higher affinity compared to its (4S)-enantiomer.

2.2. Signaling Pathway

The inhibition of SERT by this compound is expected to initiate a cascade of neurochemical and adaptive changes that underlie its potential therapeutic effects.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle 5-HT Vesicles 5HT_Release 5-HT Release 5HT_Vesicle->5HT_Release Action Potential 5HT_Synapse Increased 5-HT 5HT_Release->5HT_Synapse SERT SERT Compound This compound Compound->SERT Inhibition 5HT_Synapse->SERT 5HT_Receptor 5-HT Receptors 5HT_Synapse->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Neuronal_Response Altered Neuronal Activity Signal_Transduction->Neuronal_Response

Caption: Hypothesized signaling pathway of SERT inhibition.

Preclinical Evaluation Workflow: A Guide to Experimental Protocols

A rigorous preclinical evaluation is essential to validate the hypothesized mechanism of action and to characterize the pharmacological profile of this compound.

Preclinical_Workflow Start Novel Compound: This compound Binding_Assay Radioligand Binding Assays (SERT, DAT, NET) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays ([3H]5-HT, [3H]DA, [3H]NE) Start->Uptake_Assay Data_Analysis Data Analysis: Ki, IC50, Selectivity Indices Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Functional_Assay Cell-based Functional Assays (e.g., Ca2+ flux, cAMP) In_Vivo_Studies In Vivo Models (e.g., Forced Swim Test, Tail Suspension Test) Functional_Assay->In_Vivo_Studies Data_Analysis->Functional_Assay PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling End Candidate for Further Development PK_PD_Modeling->End

Whitepaper: A Multi-Pronged Strategy for Identifying the Protein Targets of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's protein targets is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, field-proven strategy for identifying and validating the specific protein targets of (4R)-8-Fluorochromane-4-ylamine, a novel chemical entity. We eschew a monolithic approach, instead advocating for an integrated, multi-pronged methodology that combines unbiased, genome-wide screening with rigorous biophysical validation. This paper details the core principles and step-by-step protocols for three synergistic pillars of target identification: Chemical Proteomics, Genetic Screening, and direct Target Engagement assays. By synthesizing data from these orthogonal approaches, researchers can build a high-confidence, validated profile of a compound's mechanism of action, mitigating risks and accelerating the drug development pipeline.

Introduction: The Target Deconvolution Imperative

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that modulate complex cellular processes in a desired manner. However, the output of such screens—a "hit" compound like this compound—is a black box. Its therapeutic potential and potential liabilities remain unknown until its molecular mechanism of action is elucidated. The process of identifying the specific protein(s) a compound interacts with to elicit its effect is known as target deconvolution or target identification.[1]

A successful target deconvolution strategy is not merely an academic exercise; it is fundamental to rational drug design.[2] It enables structure-activity relationship (SAR) studies, provides biomarkers for patient stratification, and anticipates potential off-target effects. This guide presents a robust, logical workflow for identifying the protein targets of this compound, designed to generate high-confidence candidates through the convergence of independent lines of evidence.

cluster_0 Phase 1: Hypothesis Generation (Unbiased Screening) cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Direct Target Engagement & Confirmation Chem_Prot Chemical Proteomics (Affinity-based) Data_Int Data Integration & Candidate Prioritization Chem_Prot->Data_Int Provides list of putative binding partners CRISPR Genetic Screening (CRISPR/Cas9) CRISPR->Data_Int Provides list of genes modulating compound sensitivity CETSA Cellular Thermal Shift Assay (CETSA) Data_Int->CETSA Top candidates for direct binding confirmation Ortho_Val Orthogonal Validation (e.g., SPR, ITC) CETSA->Ortho_Val Confirmed cellular target engagement

Figure 1: A high-level overview of the integrated target identification workflow.

Phase 1: Unbiased Screening for Hypothesis Generation

The initial phase is designed to cast a wide net and generate a list of candidate protein targets without prior bias. We employ two powerful, orthogonal approaches: one based on biochemical affinity and another on genetic perturbation.

Chemical Proteomics: Fishing for Binding Partners

Chemical proteomics leverages a modified version of the small molecule to physically isolate its binding partners from a complex biological sample.[3] The most common implementation is affinity chromatography coupled to mass spectrometry (MS).[4][5][6]

Causality: The core principle is that a compound immobilized on a solid support will selectively retain its cognate protein targets from a cell lysate, allowing them to be separated from the vast majority of non-binding proteins.[7] This provides direct, physical evidence of an interaction.

Start 1. Probe Synthesis Modify compound with linker & biotin tag Immobilize 2. Immobilization Bind biotinylated probe to streptavidin beads Start->Immobilize Incubate 3. Lysate Incubation Add cell lysate to probe-coated beads Immobilize->Incubate Wash 4. Washing Steps Remove non-specific binders Incubate->Wash Elute 5. Elution Release specifically bound proteins Wash->Elute MS 6. LC-MS/MS Identify and quantify eluted proteins Elute->MS End 7. Data Analysis Identify enriched proteins vs. controls MS->End

Figure 2: The experimental workflow for affinity-based chemical proteomics.

  • Probe Synthesis:

    • Synthesize an analogue of this compound that incorporates a linker arm terminating in an affinity handle, such as biotin.

    • Causality: The linker's position must be carefully chosen at a site on the molecule that does not disrupt its biological activity, ensuring that the probe's binding profile mimics the parent compound. The linker should also be long enough to minimize steric hindrance from the solid support.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.

    • Prepare control beads: either beads with no probe or beads with an inactive structural analogue of the probe. This is a critical self-validating step to distinguish true binders from proteins that non-specifically adhere to the beads or linker.[5]

  • Protein Extraction:

    • Culture and harvest cells relevant to the compound's observed phenotype.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C.

    • For enhanced validation: In a separate sample, co-incubate the lysate and probe-beads with an excess of the free, unmodified this compound. True targets will be outcompeted by the free compound, leading to a reduced signal in the final MS analysis.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing solution (e.g., SDS-PAGE sample buffer) and heat.

  • Mass Spectrometry Analysis:

    • Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and concentrate the sample.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.

    • A high-confidence hit is a protein that is significantly enriched on the active probe beads compared to both the control beads and the competition elution sample.

Genetic Screening: Identifying Functional Modulators

Genetic screens, particularly those using CRISPR-Cas9 technology, provide an unbiased way to identify genes that are essential for a compound's activity.[9] This approach identifies functional relationships rather than direct physical binding, offering a powerful orthogonal dataset.

Causality: The principle is that if a cell's sensitivity to this compound depends on a specific protein, then knocking out the gene for that protein will cause the cell to become either resistant or more sensitive to the compound's effects.[10][11] By identifying which gene knockouts alter the cellular response, we can infer the protein's involvement in the compound's mechanism of action.

Start 1. Library Transduction Introduce genome-wide sgRNA library into Cas9-expressing cells Split 2. Population Split Divide cell pool into Control (DMSO) and Treatment groups Start->Split Treat 3. Compound Treatment Treat with this compound at a selective pressure (e.g., IC50) Split->Treat Harvest 5. Harvest & DNA Extraction Isolate genomic DNA from both populations Split->Harvest Control (DMSO) Culture 4. Cell Culture Allow cells to grow for several population doublings Treat->Culture Culture->Harvest Seq 6. NGS Sequencing Amplify and sequence the sgRNA cassettes Harvest->Seq End 7. Data Analysis Identify sgRNAs enriched or depleted in the treated group Seq->End

Figure 3: The workflow for a positive/negative selection CRISPR/Cas9 screen.

  • Cell Line & Assay Development:

    • Select a cell line that shows a robust and reproducible phenotypic response to this compound (e.g., growth inhibition).

    • Establish a stable Cas9-expressing version of this cell line.

    • Determine the compound concentration that provides adequate selective pressure (e.g., IC20-IC50).[12]

  • Library Transduction:

    • Transduce the Cas9-expressing cells with a pooled, genome-wide CRISPR knockout library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Screening:

    • After antibiotic selection for transduced cells, split the cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group exposed to the pre-determined concentration of this compound.

    • Maintain the cells under selective pressure for a period equivalent to 8-12 population doublings.

  • Sample Collection and Sequencing:

    • Harvest cells from both the control and treated populations.

    • Isolate genomic DNA from each sample.

    • Use PCR to amplify the genomic region containing the integrated sgRNAs.

    • Analyze the PCR products using next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis:

    • Use statistical packages like MAGeCK to analyze the sequencing data.[10]

    • Resistance genes: sgRNAs that are significantly enriched in the treated population target genes whose loss confers resistance. The direct target is often found in this group.

    • Sensitizing genes: sgRNAs that are significantly depleted in the treated population target genes whose loss increases sensitivity to the compound. These are often related to parallel survival pathways.

Data Integration and Candidate Prioritization

The power of this dual-pronged approach lies in the integration of the two orthogonal datasets. A list of high-confidence candidate targets can be generated by cross-referencing the hits from both screens.

Screening Method Hypothetical Hits for this compound Data Type Confidence
Affinity Proteomics Protein X, Protein Y, Protein Z, Kinase ABiochemical (Binding)Medium
CRISPR Screen (Resistance) Gene for Kinase A, Gene for Transporter BGenetic (Functional)Medium
Integrated Analysis Kinase A Biochemical + Genetic High

Table 1: Hypothetical data integration from Phase 1 screening. A protein identified as a physical binder (Affinity Proteomics) and whose knockout confers resistance (CRISPR Screen) becomes a top-priority candidate for validation.

Phase 2: Confirming Direct Target Engagement in Cells

After generating a prioritized list of candidates, the next critical step is to confirm direct physical binding between the unmodified compound and the target protein within an unperturbed cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells and tissues.[13][14]

Causality: The principle is based on ligand-induced thermal stabilization. The binding of a small molecule like this compound to its target protein increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[15][16] By heating cells across a temperature gradient and measuring the amount of target protein remaining in the soluble fraction, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.

cluster_0 Control (DMSO) cluster_1 Treatment (+ Compound) Cells_C Intact Cells Heat_C Heat Gradient (e.g., 40-70°C) Cells_C->Heat_C Lysis_C Lysis & Centrifugation Heat_C->Lysis_C Result_C Unbound protein aggregates at lower temperature Lysis_C->Result_C Analysis Western Blot or MS Analysis of Soluble Fraction => Thermal Shift Detected Lysis_C->Analysis Cells_T Intact Cells + This compound Heat_T Heat Gradient (e.g., 40-70°C) Cells_T->Heat_T Lysis_T Lysis & Centrifugation Heat_T->Lysis_T Result_T Ligand-bound protein is stabilized, aggregates at higher temperature Lysis_T->Result_T Lysis_T->Analysis

Figure 4: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the candidate target protein (e.g., Kinase A from our example) in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the control and treated samples.

    • Plot the percentage of soluble protein relative to the non-heated sample against temperature. A rightward shift in the melting curve for the compound-treated samples confirms intracellular target engagement.[17]

Phase 3: Orthogonal Validation and Functional Insights

Confirmation by CETSA provides strong evidence of direct target binding in a cellular context. However, for a comprehensive understanding and to build an unassailable case, further validation and functional characterization are essential.

Kinome Profiling

If the top validated hit, like "Kinase A," is a kinase, or if the compound's structure suggests kinase activity, a kinome-wide profiling study is a logical next step. This assesses the compound's selectivity across a large panel of kinases.[18]

Causality: Many kinase inhibitors have off-target effects that can lead to toxicity or unexpected efficacy. Kinome profiling provides a broader view of the compound's interaction landscape, helping to confirm the primary target and identify potential liabilities.[19] Methods like multiplexed inhibitor bead (MIB) chromatography followed by MS can be used to profile which kinases in a lysate are bound by the compound.[20]

Biophysical Validation (In Vitro)

To quantify the binding affinity, in vitro biophysical methods using purified protein and the compound can be employed. These techniques serve as an orthogonal validation of the interaction.[21][22]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (on- and off-rates) and affinity (KD) of the interaction.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Conclusion

Identifying the protein targets of a novel bioactive compound like this compound is a complex challenge that demands a rigorous, multi-faceted approach. A strategy built on the convergence of evidence from orthogonal methods—biochemical, genetic, and biophysical—provides the highest degree of confidence and is the most robust path to success. By first generating hypotheses with unbiased chemical proteomics and CRISPR screening, and then confirming direct cellular engagement with CETSA, researchers can efficiently and accurately deconvolve a compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule from a phenotypic hit to a rationally developed therapeutic candidate.

References

An In-depth Technical Guide to the Physicochemical Characterization of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4R)-8-Fluorochromane-4-ylamine in Modern Drug Discovery

This compound, with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol , represents a class of fluorinated chromane derivatives that are of significant interest in medicinal chemistry.[1] The chromane scaffold is a privileged structure, forming the core of numerous biologically active compounds, including antioxidants, anti-inflammatory agents, and neuroprotective agents.[2][3][4] The introduction of a fluorine atom, as in the case of this compound, is a strategic modification intended to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby potentially improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. As specific experimental data for this compound is not widely available in the public domain, this document serves as both a theoretical guide and a practical handbook for researchers. It outlines the fundamental physicochemical properties critical to drug development—solubility, pKa, lipophilicity (LogP), and melting point—and provides detailed, field-proven protocols for their determination. The rationale behind each experimental choice is explained, ensuring that the described methodologies are robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize novel chemical entities like this compound to unlock their full therapeutic potential.

Aqueous Solubility: The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. For an amine-containing compound like this compound, solubility is expected to be pH-dependent.

Theoretical Framework and Significance

The amine functional group in this compound is basic and will be protonated at acidic pH, forming a more soluble salt. Conversely, at higher pH, the free base will predominate, which is expected to be less soluble. Understanding this pH-solubility profile is crucial for formulation development and for predicting the compound's behavior in the gastrointestinal tract.

Predicted and Analog Data

While specific experimental solubility data for this compound is not available, we can infer its likely behavior from general principles and data from analogous compounds. For instance, 4-aminophenol, a small aromatic compound with an amino group, has a water solubility of 1.5 g/100 mL.[5][6] The larger, more complex structure of the fluorochromane would likely lead to lower intrinsic solubility of the free base.

PropertyPredicted/Analog ValueSignificance
Aqueous Solubility (Free Base) LowMay require formulation strategies to enhance dissolution.
Solubility in Acidic Media HighExpected to be more soluble in the stomach than in the intestine.
Experimental Protocol for pH-Dependent Solubility Determination

This protocol outlines a robust method for determining the pH-solubility profile of an amine-containing compound.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method is considered the gold standard as it allows for true equilibrium to be established between the solid and dissolved states of the compound, providing a reliable measure of solubility.

Caption: Workflow for pH-Dependent Solubility Determination.

Ionization Constant (pKa): The Key to Understanding In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pKa of the primary amine will dictate its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Theoretical Framework and Significance

The basicity of the amino group in this compound is influenced by the electron-withdrawing effects of the aromatic ring and the fluorine atom. A precise pKa value is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the pKa of the amino group in 4-aminophenol is 5.48.[5]

Predicted and Analog Data
PropertyPredicted/Analog ValueSignificance
pKa (Amine) ~8-10The compound will be predominantly protonated and charged in the acidic environment of the stomach and partially charged at the physiological pH of blood (7.4).
Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.

Objective: To determine the pKa of the primary amine in this compound.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Causality: This method directly measures the change in pH as the amine is protonated, providing a direct and reliable measurement of the pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability and Beyond

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Theoretical Framework and Significance

LogP and LogD are critical for predicting a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. For ionizable molecules like this compound, LogD is more physiologically relevant as it accounts for both the neutral and ionized forms at a given pH. LogD at pH 7.4 is a particularly important parameter.

Predicted and Analog Data
PropertyPredicted/Analog ValueSignificance
LogP (Calculated) 1.5 - 3.0Suggests moderate lipophilicity, favorable for oral absorption.
LogD at pH 7.4 0.5 - 2.0The lower value compared to LogP reflects the partial ionization of the amine at physiological pH, which can aid in maintaining a balance between solubility and permeability.
Experimental Protocol for LogD Determination

The shake-flask method is the benchmark for determining LogP and LogD values.

Objective: To determine the LogD of this compound at pH 7.4.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and a pH 7.4 buffer. Pre-saturate each phase with the other by shaking them together for 24 hours and then separating them.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Causality: This direct measurement of partitioning between an aqueous and a lipid-mimicking phase provides a robust and reliable measure of lipophilicity.

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property that provides an indication of purity and can influence the solid-state stability and dissolution rate of a drug substance.

Theoretical Framework and Significance

A sharp melting point range is indicative of a high degree of purity. Impurities typically depress and broaden the melting point range. The melting point also provides information about the lattice energy of the crystal, which can be related to its solubility.

Predicted and Analog Data
PropertyPredicted/Analog ValueSignificance
Melting Point 150-250 °C (as hydrochloride salt)A crystalline solid with a defined melting point is generally preferred for pharmaceutical development due to better stability and handling properties.
Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique.

Objective: To determine the melting point range of this compound.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Causality: Slow heating near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

References

(4R)-8-Fluorochromane-4-ylamine: A Privileged Scaffold for Next-Generation CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

The chromane scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Strategic modification of this privileged structure offers a compelling avenue for the development of novel therapeutics. This technical guide focuses on a particularly promising derivative, (4R)-8-Fluorochromane-4-ylamine, as a candidate for central nervous system (CNS) drug discovery. The introduction of a fluorine atom at the 8-position and the stereospecific placement of an amine group at the 4-position are anticipated to significantly influence the molecule's pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the rationale for its design, a proposed stereoselective synthetic route, a hypothesized mechanism of action targeting key CNS receptors, and a detailed roadmap for its preclinical evaluation.

Introduction: The Strategic Imperative for Fluorinated Chromanes in CNS Drug Discovery

The development of novel CNS agents is a formidable challenge, often hindered by the blood-brain barrier and the need for high target specificity to minimize off-target effects.[1] The chromane nucleus represents a versatile and "privileged" scaffold, amenable to chemical modifications that can fine-tune its physicochemical and pharmacological properties.

The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[2][3] In the context of CNS drug discovery, these modifications can lead to improved brain penetration and a more favorable pharmacokinetic profile. The 8-position of the chromane ring is a key site for modification, and the introduction of a fluorine atom at this position is hypothesized to confer advantageous properties to the molecule.

Furthermore, the stereochemistry of a drug molecule is critical to its biological activity. The (4R) configuration of the amine group in this compound is deliberate. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, a stereoselective synthesis is paramount to ensure the production of the desired enantiomerically pure compound.[4]

This guide will explore the potential of this compound as a novel CNS drug candidate, providing a scientifically grounded framework for its synthesis and evaluation.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical first step in its evaluation as a CNS drug candidate. A proposed multi-step synthetic pathway is outlined below, drawing inspiration from established methods for the asymmetric synthesis of related chiral amines and chromane derivatives.[5][6]

Proposed Synthetic Scheme

Synthetic_Pathway cluster_0 Synthesis of this compound A 2-Fluorophenol C 8-Fluorochroman-4-one A->C [1] Michael Addition B Crotonaldehyde B->C [1] Intramolecular Cyclization D Racemic 8-Fluorochromane-4-ylamine C->D [2] Reductive Amination G Diastereomeric Salts D->G [3] Chiral Resolution E This compound F (S)-(-)-Mandelic Acid F->G [3] Salt Formation H Separated (R,S) Salt G->H [4] Fractional Crystallization H->E [5] Base Treatment

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Fluorochroman-4-one (C)

  • To a solution of 2-Fluorophenol (A ) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Slowly add crotonaldehyde (B ) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-Fluorochroman-4-one (C ).

Step 2: Synthesis of Racemic 8-Fluorochromane-4-ylamine (D)

  • Dissolve 8-Fluorochroman-4-one (C ) in methanol and add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic amine (D ).

Step 3 & 4: Chiral Resolution of Diastereomeric Salts (G & H)

  • Dissolve the racemic 8-Fluorochromane-4-ylamine (D ) in a suitable solvent (e.g., ethanol).

  • Add a solution of an enantiomerically pure chiral acid, such as (S)-(-)-mandelic acid (F ), in the same solvent.[7]

  • Allow the diastereomeric salts (G ) to form and crystallize.

  • Separate the diastereomers by fractional crystallization, taking advantage of their different solubilities.[8] The less soluble diastereomeric salt (H ) will precipitate out of the solution first.

  • Filter the crystals and wash with a small amount of cold solvent.

Step 5: Isolation of this compound (E)

  • Treat the separated diastereomeric salt (H ) with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine.

  • Extract the desired this compound (E ) with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and further purify if necessary.

  • Confirm the enantiomeric purity using chiral high-performance liquid chromatography (HPLC).

Hypothesized Mechanism of Action and In Vitro Evaluation

Based on the pharmacology of structurally related 4-aminochromane analogs, this compound is hypothesized to interact with key monoamine neurotransmitter receptors in the CNS, such as serotonin (5-HT) and dopamine (D) receptors.[9][10] These receptors are well-established targets for the treatment of various psychiatric disorders, including anxiety and depression.[11][12]

Primary CNS Target Identification: A Multi-pronged Approach

In_Vitro_Screening cluster_1 In Vitro Evaluation Workflow cluster_targets Potential CNS Targets A This compound B Receptor Binding Assays (Radioligand Displacement) A->B Primary Screening C Functional Assays (e.g., cAMP, Calcium Flux) B->C Hit Confirmation & Potency T1 5-HT Receptors (5-HT1A, 5-HT2A, 5-HT4) B->T1 T2 Dopamine Receptors (D2, D3, D4) B->T2 T3 Monoamine Transporters (SERT, DAT, NET) B->T3 D Lead Optimization C->D SAR Studies E In Vivo Studies D->E Candidate Selection

Caption: Workflow for the in vitro evaluation of this compound.

Detailed In Vitro Experimental Protocols

3.2.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT1A, 5-HT2A, 5-HT4, D2, D3, D4).[13][14]

    • Incubate the membrane homogenates with a specific radioligand for each receptor and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

3.2.2. Functional Cell-Based Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the identified target receptors.

  • Protocol (Example for a Gs-coupled receptor like 5-HT4):

    • Use a stable cell line expressing the human 5-HT4 receptor.

    • Treat the cells with varying concentrations of this compound.

    • Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available immunoassay kit.

    • For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced cAMP response.

    • Construct dose-response curves to determine EC50 or IC50 values.

Data Presentation
Target ReceptorRadioligandKi (nM) - PredictedFunctional AssayPotency (EC50/IC50) - Predicted
5-HT1A [3H]8-OH-DPAT< 100cAMP Inhibition< 100 nM (Agonist)
5-HT2A [3H]Ketanserin< 200Calcium Flux< 200 nM (Antagonist)
5-HT4 [3H]GR113808< 50cAMP Accumulation< 50 nM (Agonist)
D2 [3H]Spiperone> 500cAMP Inhibition> 500 nM
D3 [3H]7-OH-DPAT> 500cAMP Inhibition> 500 nM
D4 [3H]Nemonapride> 500cAMP Inhibition> 500 nM

Note: The predicted values in the table are hypothetical and serve as an example of expected outcomes based on the pharmacology of similar compounds.

In Vivo Preclinical Evaluation

Following promising in vitro results, the next crucial step is to evaluate the efficacy of this compound in established animal models of CNS disorders, such as anxiety and depression.[15][16]

Animal Models for Anxiety and Depression
  • Elevated Plus Maze (EPM): A widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Forced Swim Test (FST): A common screening tool for antidepressant activity. Antidepressant drugs decrease the duration of immobility in rodents forced to swim in a confined space.

  • Chronic Mild Stress (CMS) Model: A more translationally relevant model of depression where animals are exposed to a series of unpredictable, mild stressors over several weeks.[17] Efficacy is assessed by the reversal of CMS-induced anhedonia (measured by sucrose preference) and other behavioral deficits.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_2 In Vivo Evaluation Workflow A Compound Formulation & Dosing B Pharmacokinetic Studies (Blood-Brain Barrier Penetration) A->B C Behavioral Testing (EPM, FST, CMS) A->C E Data Analysis & Interpretation B->E D Toxicity Assessment C->D Concurrent with Efficacy Studies C->E D->E

Caption: A streamlined workflow for the in vivo evaluation of a CNS drug candidate.

Step-by-Step In Vivo Protocol (Elevated Plus Maze)
  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the intended clinical route (e.g., intraperitoneal or oral) at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the elevated plus maze, facing an open arm.

  • Data Collection: Record the animal's behavior for a 5-minute period using an automated video-tracking system. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This compound represents a promising and rationally designed molecule for CNS drug discovery. Its unique combination of a fluorinated chromane scaffold and a stereochemically defined amine functional group provides a strong foundation for achieving a desirable pharmacological and pharmacokinetic profile. The proposed synthetic and evaluation strategies outlined in this guide offer a clear and scientifically rigorous path for advancing this compound through the preclinical drug discovery pipeline.

Future work should focus on executing the proposed synthesis and in vitro screening cascade to confirm the hypothesized target engagement and functional activity. Successful in vitro validation will pave the way for comprehensive in vivo studies to establish its therapeutic potential in relevant animal models of CNS disorders. The insights gained from these studies will be invaluable in guiding the lead optimization process and ultimately, in determining the clinical viability of this compound as a next-generation CNS therapeutic.

References

The Strategic Incorporation of Fluorine in Chromane Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromane scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. Its strategic fluorination has emerged as a powerful tool in medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated chromane scaffolds. We will explore the causal relationships behind experimental choices in their synthesis and the profound impact of fluorine incorporation on drug-like properties, supported by case studies and detailed experimental protocols.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The chromane ring system, a bicyclic ether, is a recurring structural motif in a vast array of natural products and synthetic drugs, most notably Vitamin E. This "privileged scaffold" provides a rigid framework that can be readily functionalized to interact with a variety of biological targets. In parallel, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Approximately 25% of all pharmaceuticals currently on the market contain fluorine, a testament to its transformative effects on molecular properties.[2]

The strategic introduction of fluorine into the chromane scaffold is not merely an additive process; it is a synergistic approach to drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] These modifications can lead to improved metabolic stability, enhanced membrane permeability, altered pKa for increased target affinity, and a reduced susceptibility to oxidative metabolism.[1][3]

This guide will delve into the intricacies of designing and synthesizing these valuable molecules, providing the foundational knowledge necessary to leverage fluorinated chromane scaffolds in drug discovery programs.

The Role of Fluorine in Modulating Physicochemical and Pharmacokinetic Properties

The decision to introduce fluorine into a chromane scaffold is driven by the desire to predictably alter its properties to overcome common drug development hurdles.

Metabolic Stability

A primary driver for fluorination is to block metabolic oxidation.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can significantly increase a compound's half-life and oral bioavailability.[6][7]

Lipophilicity and Membrane Permeability

Fluorine's effect on lipophilicity is context-dependent. While highly fluorinated groups like trifluoromethyl (CF3) can increase lipophilicity, the substitution of a single hydrogen with fluorine can have more nuanced effects.[8][9] This modulation of lipophilicity is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), which is a significant challenge for drugs targeting the central nervous system (CNS).[10][11]

pKa Modulation and Binding Affinity

As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups.[4][6] This modulation of basicity can improve a compound's oral absorption and reduce off-target effects. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[7][8]

Table 1: Impact of Fluorine Substitution on Key Drug-like Properties
PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedStrong C-F bond is resistant to enzymatic cleavage.[5]
Lipophilicity (LogP) Modulated (Increase or Decrease)Dependent on the degree and location of fluorination.[8]
Membrane Permeability Often EnhancedAltered lipophilicity and reduced H-bond donor capacity.[6][12]
pKa of Proximal Amines Decreased (more acidic)Strong inductive electron-withdrawing effect of fluorine.[4][6]
Binding Affinity Can be IncreasedFavorable electrostatic interactions and conformational effects.[7][8]
Bioavailability Generally ImprovedCombination of increased metabolic stability and permeability.[6][13]

Synthetic Methodologies for Fluorinated Chromane Scaffolds

The synthesis of fluorinated chromanes requires careful planning and execution. The choice of fluorinating reagent and reaction conditions is critical to achieving the desired regioselectivity and stereoselectivity. Methodologies can be broadly categorized into early-stage and late-stage fluorination strategies.

Early-Stage Fluorination: Building from Fluorinated Precursors

This approach involves the use of commercially available or readily synthesized fluorinated building blocks. A common strategy is the reaction of a substituted 2-hydroxyacetophenone with a fluorinated benzaldehyde.[14]

Workflow for Early-Stage Synthesis of Fluorinated Chromanones:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product A Fluorinated Benzaldehyde C Acid-Catalyzed Condensation A->C B 2-Hydroxyacetophenone B->C D Fluorinated Chalcone C->D Formation E Intramolecular Michael Addition D->E Base or Acid F Fluorinated Chromanone E->F Formation

Caption: Early-stage synthesis of fluorinated chromanones.

Late-Stage Fluorination: Introducing Fluorine at a Later Step

Late-stage fluorination is an increasingly popular strategy as it allows for the diversification of a common, non-fluorinated intermediate. This approach can be more challenging due to the need for regioselective C-H fluorination.

Key Late-Stage Fluorination Reagents:

  • Electrophilic Fluorinating Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)

  • Nucleophilic Fluorinating Reagents: Tetrabutylammonium fluoride (TBAF), Potassium fluoride (KF)

Asymmetric Synthesis

The synthesis of enantiomerically pure fluorinated chromanes is of significant interest, as different enantiomers often exhibit distinct biological activities. Chiral catalysts, such as chiral amines or metal complexes, can be employed to achieve high enantioselectivity.[15][16] For example, organo-tandem reactions involving catalytic Michael addition/cycloketalization/hemiacetalization have been successfully used for the enantioselective synthesis of fluorinated tricyclic chromanones.[15]

Experimental Protocol: Synthesis of a Fluorinated 2-Arylchroman-4-one

This protocol provides a general procedure for the synthesis of a fluorinated chromanone, a key intermediate for further derivatization.

Objective: To synthesize 6-fluoro-2-(4-fluorophenyl)chroman-4-one.

Materials:

  • 5-Fluoro-2-hydroxyacetophenone

  • 4-Fluorobenzaldehyde

  • Ethanol

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Chalcone Formation:

    • In a round-bottom flask, dissolve 5-fluoro-2-hydroxyacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in ethanol.

    • Add piperidine (0.2 eq) as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

    • Acidify with a few drops of concentrated HCl to precipitate the chalcone.

    • Filter the solid, wash with cold water, and dry.

  • Cyclization to Chromanone:

    • Dissolve the crude chalcone in ethanol.

    • Add a catalytic amount of a strong acid (e.g., H2SO4) or base (e.g., NaOH).

    • Reflux for 2-4 hours until TLC indicates the disappearance of the chalcone.

    • Cool the reaction mixture and neutralize if necessary.

    • Pour into ice-cold water to precipitate the fluorinated chromanone.

    • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Case Studies: Fluorinated Chromanes in Drug Discovery

The therapeutic potential of fluorinated chromanes has been explored in various disease areas.

Neurodegenerative Diseases

The ability of fluorine to enhance BBB permeability makes fluorinated chromanes attractive candidates for treating neurodegenerative disorders like Alzheimer's disease.[17] Fluorinated derivatives of cromolyn, a chromane-containing drug, have been investigated for their ability to inhibit amyloid-β aggregation and enhance its clearance by microglial cells. Some fluorinated analogs have shown increased uptake of amyloid-β42 in microglial cells, suggesting a potential therapeutic benefit.[18]

Signaling Pathway Implication in Alzheimer's Disease:

G A Fluorinated Chromane Derivative B Microglia A->B Modulates C Amyloid-β (Aβ) Aggregates B->C Phagocytosis E Neuroinflammation B->E Contributes to D Aβ Clearance C->D Leads to C->E Induces F Neuronal Protection D->F Promotes E->F Inhibits

Caption: Modulation of microglial activity by fluorinated chromanes.

Antiviral Applications

Fluorinated 2-arylchroman-4-ones have demonstrated promising antiviral activity, particularly against the influenza A virus.[19] In one study, a 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one derivative exhibited significant activity against various influenza strains, highlighting the potential of this scaffold in the development of new antiviral agents.[19]

Potassium Channel Openers

Fluorinated chromane derivatives have also been investigated as potassium channel openers.[20] These compounds can have applications in cardiovascular diseases by inducing vasodilation. For example, flocalin, a fluorine-containing pinacidil derivative, is an effective ATP-sensitive potassium (KATP) channel opener with cardioprotective effects.[20]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chromane scaffold represents a highly effective approach to modulate the properties of bioactive molecules. This guide has provided a comprehensive overview of the rationale, synthesis, and application of these fascinating compounds. The ability to fine-tune metabolic stability, lipophilicity, and target affinity through fluorination will undoubtedly continue to drive the discovery of novel therapeutics based on the fluorinated chromane core. Future research will likely focus on the development of more efficient and selective late-stage fluorination methods, as well as the exploration of fluorinated chromanes in a wider range of therapeutic areas. The continued synergy between synthetic innovation and medicinal chemistry insights promises a bright future for this powerful combination.

References

Methodological & Application

Application Note: Chiral HPLC Separation of 8-Fluorochromane-4-ylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the enantioselective separation of 8-Fluorochromane-4-ylamine using High-Performance Liquid Chromatography (HPLC). The separation of these enantiomers is of paramount importance in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, including the selection of an appropriate chiral stationary phase (CSP), optimization of mobile phase conditions, and system suitability parameters. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible chiral purity analysis of this critical pharmaceutical intermediate.

Introduction: The Significance of Chiral Separation in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different biological activities.[3] The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Specifically, chiral primary amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals.[1][6] The introduction of a fluorine atom, as in 8-Fluorochromane-4-ylamine, can significantly alter a molecule's metabolic stability and binding affinity, making it a compound of high interest. Consequently, the ability to isolate and quantify the individual enantiomers of 8-Fluorochromane-4-ylamine is a critical step in drug discovery and development to ensure safety and efficacy.[2]

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for the reliable separation and analysis of enantiomers.[1][7] This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[8] This document provides a scientifically grounded protocol for achieving baseline separation of 8-Fluorochromane-4-ylamine enantiomers.

Experimental Workflow and Causality

The successful chiral separation of 8-Fluorochromane-4-ylamine hinges on a systematic approach to method development. The workflow outlined below is designed to ensure a robust and reproducible separation.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation SamplePrep Sample Preparation (1 mg/mL in mobile phase) ColumnEquil Column Equilibration SamplePrep->ColumnEquil MobilePhasePrep Mobile Phase Preparation (Hexane/IPA with additive) MobilePhasePrep->ColumnEquil SysSuitability System Suitability Test ColumnEquil->SysSuitability Injection Sample Injection SysSuitability->Injection DataAcq Data Acquisition Injection->DataAcq PeakIntegration Peak Integration & Identification DataAcq->PeakIntegration Quantification Quantification (Enantiomeric Excess, %ee) PeakIntegration->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Figure 1: A flowchart depicting the systematic workflow for the chiral HPLC separation and analysis of 8-Fluorochromane-4-ylamine enantiomers.

The choice of the CSP is the most critical factor in chiral separations.[9] For primary amines like 8-Fluorochromane-4-ylamine, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high success rates.[1][4] These CSPs offer a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure, which are effective for resolving a wide range of racemates.[4]

Cyclofructan-based CSPs also show a high success rate for separating primary amines, especially in polar organic mode.[1][6] However, for this application, a polysaccharide-based CSP is recommended as the primary screening column due to their proven robustness for chromane derivatives.[4] The presence of the aromatic chromane ring and the amine group in the target molecule makes it an ideal candidate for interaction with these types of CSPs.

Normal phase chromatography is often the preferred mode for the separation of free amines.[10] A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The ratio of these components is a critical parameter for optimizing retention and resolution.

For chiral amine separations, the addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, to the mobile phase is often necessary.[6] This additive serves a dual purpose: it minimizes undesirable interactions between the basic amine analyte and residual acidic silanol groups on the silica surface, thereby improving peak shape, and it can also influence the enantioselectivity of the separation.[1]

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of 8-Fluorochromane-4-ylamine. Optimization may be required based on the specific instrumentation and column used.

  • Racemic 8-Fluorochromane-4-ylamine

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Degas the solution by sonication or vacuum filtration before use.[11]

  • Sample Preparation: Accurately weigh and dissolve the racemic 8-Fluorochromane-4-ylamine standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.[11]

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the racemic standard solution to verify system performance. The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

  • Analysis: Once the system suitability is confirmed, inject the samples for analysis.

Data Interpretation and Validation

The output from the HPLC will be a chromatogram showing two separated peaks corresponding to the two enantiomers of 8-Fluorochromane-4-ylamine.

  • Resolution (Rs): This is a measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.

  • Enantiomeric Excess (%ee): This is a measure of the purity of one enantiomer in a mixture and is calculated using the peak areas of the two enantiomers: %ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[12] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor or no resolution Inappropriate CSP or mobile phase.Screen different polysaccharide or cyclofructan-based CSPs.[10] Adjust the ratio of Hexane/IPA. Small changes can have a large impact.[10]
Poor peak shape (tailing) Interaction with residual silanols.Increase the concentration of the basic additive (DEA) in the mobile phase (e.g., to 0.2%).
Long retention times Mobile phase is too weak.Increase the percentage of the polar modifier (IPA) in the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the chiral HPLC separation of 8-Fluorochromane-4-ylamine enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase containing a basic additive is a robust strategy for achieving baseline separation. This method is crucial for the accurate determination of enantiomeric purity, a critical parameter in the development of safe and effective pharmaceuticals.

References

Application Note & Protocol: Synthesis of 8-Fluorochroman-4-amine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 8-fluorochroman-4-amine derivatives through reductive amination of 8-fluorochroman-4-one. Chroman scaffolds are recognized as privileged structures in medicinal chemistry, with applications in neurodegenerative diseases and oncology.[1][2] This document details the underlying chemical principles, a step-by-step experimental procedure, and critical insights for successful execution, tailored for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a recurring motif in a vast array of biologically active natural products and synthetic molecules.[3] Its structural rigidity and synthetic tractability make it an ideal scaffold for the development of novel therapeutic agents. Specifically, functionalized chroman-4-ones and their amine derivatives have demonstrated potential as inhibitors of enzymes implicated in age-related neurodegenerative disorders and as anticancer agents.[4][5] The introduction of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity, making 8-fluorochroman-4-one a valuable starting material for library synthesis in drug development programs.

Reductive amination is a cornerstone of medicinal chemistry, offering a reliable and versatile method for the formation of C-N bonds.[6][7] This one-pot reaction, which converts a carbonyl group into an amine via an imine intermediate, is favored for its operational simplicity and broad substrate scope.[8]

The Mechanism of Reductive Amination

The reductive amination of a ketone, such as 8-fluorochroman-4-one, with a primary amine proceeds through a two-step sequence within a single reaction vessel.[9]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[10]

  • Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the desired secondary amine.[10][11]

A key aspect of this process is the choice of a reducing agent that is selective for the imine/iminium ion over the starting ketone.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and selective reducing agent that is particularly well-suited for this purpose.[11][12][13] Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated imine, minimizing the undesired reduction of the starting ketone.[10][14]

Reductive_Amination_Mechanism ketone 8-Fluorochroman-4-one step1 Condensation & Iminium Formation ketone->step1 amine Primary Amine (R-NH2) amine->step1 stab NaBH(OAc)3 step2 Hydride Reduction stab->step2 iminium Iminium Ion Intermediate iminium->step2 product 8-Fluorochroman-4-amine Derivative step1->iminium step2->product Experimental_Workflow start 1. Combine 8-Fluorochroman-4-one, Benzylamine, and DCE stir 2. Stir at Room Temperature (30 minutes) start->stir add_stab 3. Add STAB in Portions stir->add_stab react 4. React for 12-24 hours (Monitor by TLC) add_stab->react quench 5. Quench with Saturated NaHCO3 react->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Layer (Na2SO4) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product 10. Characterize Final Product purify->product

References

Application Notes and Protocols for the Characterization of (4R)-8-Fluorochromane-4-ylamine in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chromanes in Monoamine Transporter Research

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1][2] These transporters are primary targets for a wide range of therapeutics used to treat neuropsychiatric disorders such as depression, anxiety, and ADHD, as well as being the site of action for various drugs of abuse.[2][3] The development of novel ligands with specific affinities and selectivities for these transporters is a key objective in modern drug discovery.[2]

The chromane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities. The strategic incorporation of fluorine into small molecules is a well-established strategy in drug design to enhance key pharmacological properties.[4] Fluorination can improve metabolic stability, increase binding affinity, and enhance blood-brain barrier penetration, all of which are desirable characteristics for centrally acting drugs.[4][5]

This document provides detailed application notes and protocols for the in vitro characterization of (4R)-8-Fluorochromane-4-ylamine, a novel fluorinated chromane derivative, at the human monoamine transporters. The following sections will describe the necessary materials, step-by-step protocols for radioligand binding and uptake inhibition assays, and guidance on data analysis and interpretation. These assays are fundamental in determining the potency and selectivity of this compound, thereby elucidating its potential as a modulator of monoamine transporter function.

Experimental Design and Rationale

The primary objective is to determine the interaction profile of this compound with DAT, NET, and SERT. This will be achieved through two complementary in vitro assay formats:

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from the transporter's binding site. This provides information on the compound's affinity (Ki) for the transporter.

  • Uptake Inhibition Assays: These functional assays measure the ability of the test compound to block the transport of a radiolabeled substrate (neurotransmitter) into cells expressing the transporter. This determines the compound's potency (IC50) as an inhibitor of transporter function.[1][3]

By comparing the results from both assay types, a comprehensive pharmacological profile of this compound can be established.

I. Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[6][7][8] The principle of this assay is competition between the unlabeled test compound (this compound) and a radiolabeled ligand for the same binding site on the transporter.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing a specific monoamine transporter reagents Prepare assay buffer, radioligand, and dilutions of this compound prep->reagents incubation Incubate membranes, radioligand, and test compound reagents->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Analyze data to determine Ki values counting->analysis

Caption: Workflow for the radioligand binding assay.

A. Materials and Reagents
  • Cell Membranes: Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (or [³H]CFT)

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram (or [³H]Paroxetine)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Control:

    • For DAT: 10 µM Benztropine

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • 96-well Plates

  • Scintillation Vials and Cocktail

  • Scintillation Counter

  • Filtration Apparatus with GF/B filters

B. Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value for the respective transporter.

    • Prepare the non-specific binding control at a high concentration (at least 100-fold the Ki of the control compound).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL cell membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control + 50 µL radioligand + 100 µL cell membrane suspension.

    • Test Compound: 50 µL of each dilution of this compound + 50 µL radioligand + 100 µL cell membrane suspension.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration:

    • Rapidly filter the contents of each well through a GF/B filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

C. Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Ki The inhibition constant for an inhibitor; a measure of its affinity for the target.
Kd The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor.

II. Monoamine Uptake Inhibition Assays

Uptake inhibition assays are functional assays that measure the ability of a compound to block the transport of a substrate into a cell.[1][3] These assays are crucial for determining if a compound that binds to a transporter also inhibits its function.

Workflow for Uptake Inhibition Assay

cell_prep Plate cells expressing a specific monoamine transporter compound_prep Prepare dilutions of this compound cell_prep->compound_prep pre_incubation Pre-incubate cells with the test compound compound_prep->pre_incubation uptake_initiation Initiate uptake by adding radiolabeled neurotransmitter pre_incubation->uptake_initiation uptake_termination Terminate uptake by rapid washing with ice-cold buffer uptake_initiation->uptake_termination lysis_counting Lyse cells and quantify intracellular radioactivity uptake_termination->lysis_counting analysis Analyze data to determine IC50 values lysis_counting->analysis

Caption: Workflow for the monoamine uptake inhibition assay.

A. Materials and Reagents
  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT, plated in 24- or 96-well plates.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Test Compound: this compound

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Non-specific Uptake Control:

    • For DAT: 10 µM Benztropine or 100 µM Cocaine

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • Cell Lysis Solution: 1% SDS or 0.1 M NaOH

  • Scintillation Vials and Cocktail

  • Scintillation Counter

B. Step-by-Step Protocol
  • Cell Plating:

    • Plate the cells in appropriate multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in uptake buffer.

    • Prepare the radiolabeled substrate in uptake buffer at a concentration near its Km value for the respective transporter.

  • Assay Procedure:

    • Wash the cell monolayer once with warm uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or the non-specific uptake control for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (typically 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with the cell lysis solution.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

C. Data Analysis
  • Calculate Specific Uptake: Specific Uptake = Total Uptake (in the absence of inhibitor) - Non-specific Uptake (in the presence of a high concentration of a known inhibitor).

  • Generate an Inhibition Curve: Plot the percentage of specific uptake against the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

ParameterDescription
IC50 The concentration of this compound that inhibits 50% of the specific substrate uptake.
Selectivity The ratio of IC50 values for different transporters (e.g., IC50 for SERT / IC50 for DAT).

III. Expected Outcomes and Interpretation

The data generated from these assays will provide a comprehensive pharmacological profile of this compound.

  • Potency and Affinity: The IC50 and Ki values will indicate the potency and affinity of the compound for each of the monoamine transporters. Lower values signify higher potency and affinity.

  • Selectivity: By comparing the IC50 or Ki values across DAT, NET, and SERT, the selectivity profile of the compound can be determined.[10] For example, a compound with a significantly lower IC50 for DAT compared to SERT and NET would be considered a selective dopamine reuptake inhibitor.

  • Mechanism of Action: A strong correlation between the binding affinity (Ki) and functional potency (IC50) would suggest that this compound acts as a competitive inhibitor at the substrate binding site.

IV. Troubleshooting

ProblemPossible CauseSolution
High non-specific binding/uptake Radioligand/substrate concentration too high.Optimize the concentration of the radioligand/substrate.
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.
Low signal-to-noise ratio Low transporter expression in cells.Use a cell line with higher transporter expression or increase the amount of cell membrane/number of cells used.
Inactive radioligand/substrate.Use a fresh batch of radiolabeled compound.
Poor curve fit Inappropriate concentration range of the test compound.Widen the concentration range of this compound.
Issues with compound solubility.Check the solubility of the compound in the assay buffer; use a co-solvent like DMSO if necessary (ensure final concentration is low, typically <0.1%).

V. Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound at the human monoamine transporters. By systematically evaluating its binding affinity and functional potency at DAT, NET, and SERT, researchers can gain crucial insights into its pharmacological profile. This information is essential for guiding further drug development efforts and for understanding the potential therapeutic applications of this novel fluorinated chromane derivative.

References

Application Notes and Protocols for the Cellular Characterization of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Bioactive Compounds

(4R)-8-Fluorochromane-4-ylamine is a chiral amine derivative of fluorochromane. While its specific biological targets are not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests potential activity at G-protein coupled receptors (GPCRs), a major class of drug targets. This guide provides a comprehensive suite of cell-based assays to elucidate the pharmacological profile of this compound. We will proceed with a logical workflow, beginning with target engagement and culminating in the characterization of downstream functional responses and potential cellular liabilities.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and integrates data presentation and visualization to facilitate a thorough understanding of the compound's cellular effects.

Part 1: Primary Target Identification and Affinity Determination

The initial step in characterizing a novel compound is to identify its primary molecular targets. Given the chemical scaffold of this compound, a logical starting point is to screen for binding affinity against a panel of GPCRs, particularly those in the serotonin (5-HT) and dopamine (D) receptor families. Radioligand binding assays are a gold-standard for quantifying the affinity of a test compound for a specific receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Rationale: The 5-HT1A receptor is a key target in the treatment of anxiety and depression.[1][2] Many therapeutic agents targeting this receptor share structural similarities with the test compound. This assay will determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.[3][4]

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare membranes from CHO-K1 cells expressing human 5-HT1A receptor incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare serial dilutions of This compound prep_ligands->incubation prep_radio Prepare [3H]8-OH-DPAT (radioligand) solution prep_radio->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration quantification Quantify radioactivity using scintillation counting filtration->quantification analysis Calculate Ki from IC50 using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for 5-HT1A Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Utilize commercially available membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor or prepare them in-house using standard cell fractionation techniques.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, adjusted to pH 7.4.[3]

  • Reaction Setup: In a 96-well plate, combine:

    • 10 µg of cell membranes.

    • 0.25 nM [3H]8-hydroxy-DPAT (a well-characterized 5-HT1A agonist radioligand).[3]

    • Serial dilutions of this compound (e.g., from 1 nM to 1 µM).

    • For determining non-specific binding, use a high concentration of a known 5-HT1A antagonist, such as 10 µM metergoline.[3]

    • Bring the final reaction volume to 200 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Serotonin (Reference Agonist)~1.8Calculated Value
WAY-100635 (Reference Antagonist)Reference ValueReference Value

Part 2: Functional Characterization of GPCR Signaling

Once target binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound act as an agonist, antagonist, or inverse agonist? This can be elucidated by measuring the modulation of second messengers, such as cyclic AMP (cAMP) and intracellular calcium, or by assessing downstream signaling events like ERK phosphorylation.

cAMP Inhibition Assay for Gi/o-Coupled Receptors

Rationale: The 5-HT1A receptor and the dopamine D2 receptor are canonically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5] This assay will determine if this compound can elicit this response, indicating agonist activity.[6][7]

Signaling Pathway for Gi/o-Coupled Receptors

compound This compound (Agonist) receptor 5-HT1A or D2 Receptor (Gi/o-coupled) compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates

Caption: Canonical signaling pathway for Gi/o-coupled GPCRs.

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human 5-HT1A or D2 receptor.[5] Culture the cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 384-well white microplates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin for 5-HT1A, dopamine for D2) in a suitable assay buffer.

  • Assay Procedure: a. Remove the culture medium from the cells and add the diluted compounds. b. To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator).[5] c. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, cAMP-Glo™).[8][9]

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in many competitive assays) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation:

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
This compoundExperimental ValueExperimental Value
Serotonin (Reference Agonist)Reference Value~100%
Calcium Flux Assay for Gq-Coupled Receptors

Rationale: While the primary hypothesis may be Gi/o coupling, it is prudent to investigate other potential signaling pathways. Some GPCRs couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[10] This assay will determine if the test compound can induce calcium mobilization, a hallmark of Gq activation.[11][12][13]

Protocol:

  • Cell Culture: Use a cell line endogenously expressing or engineered to express a Gq-coupled receptor of interest.

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. These dyes exhibit increased fluorescence upon binding to calcium.[11][13]

  • Assay Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR). a. Measure the baseline fluorescence of the dye-loaded cells. b. Inject the test compound at various concentrations. c. Immediately begin real-time kinetic measurement of fluorescence intensity over a period of several minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium.[11] Determine the EC50 value from the dose-response curve of the peak fluorescence signal.

ERK Phosphorylation Assay: A Universal Readout for GPCR Activation

Rationale: The phosphorylation of Extracellular signal-Regulated Kinase (ERK) is a downstream convergence point for multiple GPCR signaling pathways, including those mediated by Gi/o, Gs, and Gq proteins.[14][15][16] Measuring ERK phosphorylation can serve as a universal indicator of receptor activation and can capture both G-protein-dependent and β-arrestin-mediated signaling.[14]

Protocol (using AlphaScreen SureFire):

  • Cell Treatment: Culture and seed cells expressing the target receptor as described previously. Stimulate the cells with various concentrations of this compound for a short period (typically 5-10 minutes).[17]

  • Cell Lysis: Lyse the cells directly in the assay plate using the lysis buffer provided in the AlphaScreen SureFire kit.[17]

  • Assay Procedure: a. Transfer the cell lysates to a 384-well ProxiPlate. b. Add the AlphaScreen Acceptor beads, which are conjugated to an antibody that recognizes total ERK1/2, and Donor beads, which are conjugated to streptavidin and a biotinylated antibody specific for phosphorylated ERK1/2 (p-ERK). c. Incubate the plate in the dark to allow for bead-antibody-protein complex formation.

  • Signal Detection: When a p-ERK molecule is present, it brings the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads, a singlet oxygen is released, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.[17] Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Normalize the p-ERK signal to the total ERK levels if necessary. Plot the signal against the log concentration of the compound to determine the EC50 and Emax.

Part 3: Assessing Potential Cytotoxicity

Rationale: It is essential to ensure that the observed functional effects of a compound are not due to off-target cytotoxicity. Cell viability assays are crucial for identifying potential liabilities early in the drug discovery process.[18][19][20] These assays measure cellular health through various indicators, such as metabolic activity or membrane integrity.

Resazurin Reduction Assay for Cell Viability

Rationale: The resazurin (alamarBlue) assay is a simple, sensitive, and non-toxic method to assess cell viability.[21] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the resazurin reagent to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation:

CompoundCC50 (µM) after 48h
This compoundExperimental Value
Doxorubicin (Positive Control)Reference Value

Conclusion

This comprehensive guide outlines a systematic approach to characterizing the cellular pharmacology of a novel compound, using this compound as an example. By progressing from target affinity determination to functional signaling assays and finally to an assessment of cell health, researchers can build a detailed profile of the compound's mechanism of action, potency, efficacy, and potential liabilities. The integration of robust protocols, clear data presentation, and an understanding of the underlying biological pathways is essential for making informed decisions in the drug discovery and development process.

References

Application Notes and Protocols: Automated Radiosynthesis of (18)F-8-Fluorochroman-4-ylamine for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the synthesis of the novel PET radiotracer, --INVALID-LINK---8-fluorochroman-4-ylamine. Due to the absence of a direct published protocol, this application note outlines a robust and scientifically-grounded strategy based on well-established nucleophilic aromatic substitution (S(N)Ar) reactions for fluorine-18 labeling. The proposed methodology includes the synthesis of a suitable Boc-protected nitro-precursor, automated radiolabeling, purification via semi-preparative HPLC, and rigorous quality control procedures to ensure the final product's suitability for preclinical research applications.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[2] Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical and nuclear properties, including a half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging.[2][3]

The chromane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The specific enantiomer, (4R)-8-fluorochroman-4-ylamine, represents a promising candidate for targeting various biological systems, and its radiolabeled analogue, --INVALID-LINK---8-fluorochroman-4-ylamine, could serve as a valuable tool for in vivo imaging studies.

This application note details a proposed radiosynthesis of --INVALID-LINK---8-fluorochroman-4-ylamine via a nucleophilic aromatic substitution reaction on an electron-deficient aromatic ring. The strategy involves the use of a nitro-leaving group to facilitate the incorporation of [(18)F]fluoride, a common and effective method for the radiofluorination of aromatic compounds.[3][4]

Scientific Rationale and Strategy

The core of the proposed synthesis is a nucleophilic aromatic substitution (S(N)Ar) reaction. In this reaction, the electron-rich [(18)F]fluoride ion attacks an electron-deficient aromatic ring, displacing a suitable leaving group.[1][5] For the synthesis of --INVALID-LINK---8-fluorochroman-4-ylamine, the chromane ring system is relatively electron-rich, making direct nucleophilic substitution challenging. To overcome this, an electron-withdrawing group must be installed on the aromatic ring to activate it towards nucleophilic attack.

Precursor Design and Synthesis

A suitable precursor for the S(N)Ar reaction is proposed to be (4R)-tert-butyl (8-nitrochroman-4-yl)carbamate. This precursor incorporates two key features:

  • A Nitro Group (-NO2) at the 8-position: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack by [(18)F]fluoride.[3][4] It is a commonly used leaving group in S(N)Ar reactions for PET radiotracer synthesis.[3][4]

  • A Boc-Protecting Group on the Amine: The primary amine at the 4-position is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions, as the free amine is nucleophilic and could interfere with the fluorination reaction.[6] The Boc group is stable under the basic conditions of the fluorination reaction and can be readily removed under acidic conditions post-labeling.[6]

The synthesis of this precursor can be envisioned through a multi-step sequence starting from commercially available materials, leveraging established organic chemistry methodologies for the synthesis of chromane derivatives.[7][8]

cluster_0 Precursor Synthesis Start Commercially Available Starting Materials Intermediate1 Synthesis of (4R)-Chroman-4-amine Start->Intermediate1 Intermediate2 Boc Protection of Amine Intermediate1->Intermediate2 Intermediate3 Nitration at 8-position Intermediate2->Intermediate3 Precursor (4R)-tert-butyl (8-nitrochroman-4-yl)carbamate Intermediate3->Precursor cluster_1 Radiolabeling Workflow F18_Production [(18)F]Fluoride Production (Cyclotron) F18_Activation Activation of [(18)F]Fluoride (K222/K2CO3) F18_Production->F18_Activation Labeling Nucleophilic Substitution with Precursor F18_Activation->Labeling Deprotection Acidic Deprotection (Boc Removal) Labeling->Deprotection Purification Semi-preparative HPLC Deprotection->Purification Final_Product [(18)F](4R)-8-Fluorochroman-4-ylamine Purification->Final_Product

References

Application Notes & Protocols: Preclinical Efficacy Testing of (4R)-8-Fluorochromane-4-ylamine (Fluvoxamine) in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the preclinical efficacy of (4R)-8-Fluorochromane-4-ylamine, a selective serotonin reuptake inhibitor (SSRI) commonly known as Fluvoxamine.[1][2] As an SSRI, its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[3][4] This guide details the scientific rationale and step-by-step protocols for assessing its antidepressant, anxiolytic, and anti-compulsive potential using validated rodent models. The workflow emphasizes a foundational approach, beginning with pharmacokinetic and target engagement studies before proceeding to behavioral efficacy models.

Foundational Studies: Pharmacokinetics (PK) and Target Engagement

Expertise & Experience: Before assessing behavioral efficacy, it is critical to establish that this compound reaches the central nervous system (CNS) and engages its molecular target, SERT, at relevant doses. These initial studies inform dose selection for subsequent efficacy trials and ensure that observed behavioral effects can be confidently attributed to the compound's mechanism of action.

Protocol 1.1: Rodent Pharmacokinetic Profiling

Causality: This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding its half-life, peak plasma concentration (Cmax), and brain penetrance is essential for designing a rational dosing regimen (e.g., acute vs. chronic) for behavioral studies.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Administration:

    • Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer a single dose via oral gavage (PO) or intraperitoneal injection (IP). A typical starting dose range for SSRIs is 5-20 mg/kg.

  • Sample Collection:

    • Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • At the final time point, euthanize animals and collect brains.

  • Analysis:

    • Process blood to plasma.

    • Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

    • Calculate key PK parameters: Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and brain-to-plasma ratio.

Protocol 1.2: In Vivo SERT Occupancy

Causality: This protocol directly confirms that the compound binds to SERT in the living brain. Positron Emission Tomography (PET) is a non-invasive method to quantify this target engagement.[5]

  • Animals: Rodents (rats or mice) as per PK studies.

  • Method:

    • Administer escalating doses of this compound.

    • At the time of predicted peak brain concentration (informed by PK data), inject a PET radioligand specific for SERT (e.g., [¹¹C]DASB).

    • Conduct dynamic PET imaging for 60-90 minutes.

    • Analyze imaging data to calculate the binding potential in SERT-rich brain regions (e.g., striatum, thalamus).

    • Determine the relationship between the plasma/brain concentration of the compound and the percentage of SERT occupancy to establish a dose-response curve. Pretreatment with fluvoxamine can affect the results of PET studies by altering striatal uptakes.[5]

Efficacy in Animal Models of Depression

Authoritative Grounding: Animal models are crucial for studying psychiatric disorders, and while no single model fully replicates human depression, they are invaluable for pharmacological research.[6] The Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model are widely used and validated for assessing antidepressant efficacy.[7][8]

Model 2.1: Forced Swim Test (FST)

Trustworthiness: The FST is a high-throughput screening tool with high predictive validity for antidepressant activity.[9] Clinically effective antidepressants, including SSRIs, reliably reduce immobility time in this test, indicating an active coping strategy.[10][11][12]

  • Principle: The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by antidepressant treatment.[13]

  • Protocol (Mice):

    • Apparatus: A transparent Plexiglas cylinder (30 cm height, 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm.[13][14]

    • Dosing: Administer vehicle or this compound (e.g., 10-40 mg/kg, IP) 30-60 minutes before the test.

    • Procedure:

      • Gently place the mouse into the cylinder for a 6-minute session.[14]

      • Record the session with a video camera.

      • Continuously observe the animal to ensure its safety; if it sinks, it must be removed immediately.[13]

    • Scoring: An observer blinded to the treatment groups should score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.[14]

  • Expected Outcome: A significant decrease in immobility time in the drug-treated group compared to the vehicle control group.

Model 2.2: Chronic Unpredictable Mild Stress (CUMS)

Trustworthiness: The CUMS model has strong etiological and predictive validity, as it induces depressive-like symptoms, such as anhedonia, through long-term exposure to various mild stressors.[15][16][17] Crucially, these symptoms are reversed by chronic, but not acute, antidepressant treatment, mimicking the clinical situation.[17][18]

  • Principle: Chronic exposure to a variety of unpredictable, mild stressors leads to a state of helplessness and anhedonia (a core symptom of depression), which can be measured by a decrease in preference for a sweetened solution.[16]

  • Protocol:

    • Stress Induction (4-8 weeks):

      • House mice or rats individually.

      • Apply a changing schedule of mild stressors daily.[16][19] Examples include: damp bedding, cage tilt (45°), removal of bedding, social stress (pairing with another stressed animal), alteration of light/dark cycle, and shallow water bath.[15][17]

    • Drug Administration: Begin chronic daily administration of vehicle or this compound (e.g., 10 mg/kg/day, PO) during the final 2-4 weeks of the stress protocol.

    • Efficacy Assessment (Sucrose Preference Test - SPT):

      • Habituation: Acclimate animals to two bottles, one with water and one with a 1% sucrose solution.

      • Baseline: After a period of food and water deprivation, present the two bottles for a set period (e.g., 1-4 hours) and measure consumption from each.

      • Post-Treatment Test: Repeat the test after the chronic treatment period.

      • Calculation: Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) * 100.

  • Expected Outcome: The CUMS procedure should induce a significant decrease in sucrose preference in the vehicle-treated group. Chronic treatment with this compound is expected to reverse this deficit, restoring sucrose preference to near non-stressed control levels.

Efficacy in Animal Models of Anxiety

Authoritative Grounding: Fluvoxamine has demonstrated anxiolytic activity in several animal models.[1][2] The Elevated Plus Maze (EPM) is one of the most widely used assays for screening anxiolytic drugs, relying on the rodent's natural aversion to open and elevated spaces.[20][21][22]

Model 3.1: Elevated Plus Maze (EPM)

Trustworthiness: The EPM is a validated test for anxiety-related behavior.[23] Anxiolytic compounds, such as benzodiazepines and SSRIs, reliably increase exploration of the open arms, indicating a reduction in anxiety.[22][24]

  • Principle: The test is based on the conflict between the rodent's innate drive to explore a novel environment and its aversion to open, elevated areas. Increased time spent in the open arms is interpreted as a sign of reduced anxiety.[24]

  • Protocol:

    • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[21]

    • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial.[20]

    • Dosing: Administer vehicle or this compound (e.g., 10-40 mg/kg, IP) 30 minutes before testing.

    • Procedure:

      • Place the animal in the center of the maze, facing a closed arm.[20]

      • Allow the animal to explore the maze for a 5-minute session.[21]

      • Record the session using an overhead video camera and tracking software.

    • Scoring: Key parameters include:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

      • Total distance traveled (as a measure of general locomotor activity).

  • Expected Outcome: A significant increase in the time spent and entries into the open arms in the drug-treated group, without a significant change in total locomotion.

Efficacy in Animal Models of Obsessive-Compulsive Disorder (OCD)

Authoritative Grounding: Fluvoxamine is clinically effective for OCD.[2] The Marble-Burying Test is a widely used animal model to assess compulsive-like behaviors and is sensitive to drugs used to treat OCD, such as SSRIs.[25][26][27]

Model 4.1: Marble-Burying Test

Trustworthiness: This test leverages the natural digging behavior of mice. A reduction in the number of marbles buried is considered an index of anti-compulsive or anxiolytic drug action.[28]

  • Principle: When placed in a cage with glass marbles on the surface of deep bedding, mice will spontaneously bury them. This repetitive, non-essential digging is considered analogous to compulsive behavior.[29]

  • Protocol:

    • Apparatus: A standard mouse cage filled with 5 cm of clean, unscented bedding.[30]

    • Setup: Evenly space 20 glass marbles on the surface of the bedding.[25][29]

    • Dosing: Administer vehicle or this compound (e.g., 10-40 mg/kg, IP) 30-60 minutes before the test.

    • Procedure:

      • Place a single mouse in the prepared cage.

      • Allow the mouse to explore and interact with the marbles undisturbed for 30 minutes.[29][30]

      • After the session, gently remove the mouse.

    • Scoring: An observer blinded to the treatment groups should count the number of buried marbles. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[25][29]

  • Expected Outcome: A dose-dependent decrease in the number of marbles buried in the drug-treated groups compared to the vehicle control.[27]

Data Presentation and Visualization

Summary of Experimental Parameters
ModelAnimal SpeciesKey Endpoint(s)Typical Dosing RegimenExpected Effect of this compound
Forced Swim Test Mouse/RatImmobility Time (seconds)Acute (30-60 min pre-test)↓ Decrease
Chronic Mild Stress Mouse/RatSucrose Preference (%)Chronic (2-4 weeks)↑ Reversal of stress-induced decrease
Elevated Plus Maze Mouse/Rat% Time in Open Arms, % Open Arm EntriesAcute (30 min pre-test)↑ Increase
Marble-Burying Test MouseNumber of Marbles BuriedAcute (30-60 min pre-test)↓ Decrease
Diagrams

Mechanism of Action: SERT Inhibition

The primary mechanism of this compound is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[3][31] This action inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, increasing its concentration and enhancing neurotransmission.[3][4]

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Presynaptic Terminal cleft Synaptic Cleft presynaptic->cleft 5-HT sert SERT (Serotonin Transporter) vesicle 5-HT Vesicle vesicle->presynaptic Release postsynaptic Postsynaptic Receptor (5-HTR) cleft->sert Reuptake cleft->postsynaptic Binds drug This compound drug->sert Blocks

Caption: Mechanism of SERT inhibition by this compound.

Preclinical Efficacy Testing Workflow

A logical progression from foundational PK/PD studies to specific behavioral models is essential for a robust evaluation of efficacy.

Efficacy_Workflow pkpd Step 1: PK & Target Engagement (Dose-Finding) depression Step 2: Depression Models (FST, CUMS) pkpd->depression anxiety Step 3: Anxiety Models (EPM) pkpd->anxiety ocd Step 4: OCD Models (Marble Burying) pkpd->ocd analysis Step 5: Data Analysis & Interpretation depression->analysis anxiety->analysis ocd->analysis

Caption: Recommended workflow for preclinical efficacy testing.

References

Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of (4R)-8-Fluorochromane-4-ylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive method for the quantification of the chiral amine (4R)-8-Fluorochromane-4-ylamine in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity in complex biological matrices.[1][2][3] Given the chiral nature of the analyte, a specialized chiral stationary phase is employed to achieve enantiomeric separation. Sample preparation is streamlined using a simple and effective protein precipitation protocol. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic studies.[4][5][6][7]

Introduction

This compound is a novel pharmaceutical compound with a chiral center, making the stereospecific quantification in biological fluids a critical aspect of its preclinical and clinical development. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, a reliable bioanalytical method that can distinguish and accurately measure the concentration of the (4R)-enantiomer in plasma is essential for understanding its pharmacokinetic properties.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs in biological samples due to its high sensitivity and specificity.[1][2][3] This application note provides a comprehensive protocol for a validated LC-MS/MS assay for this compound in human plasma, suitable for regulated bioanalysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: Chiralpak IA-3 (or similar amylose-based chiral stationary phase), 3 µm, 2.1 x 150 mm

LC-MS/MS Method

The chromatographic conditions were optimized to achieve baseline separation of the enantiomers. The mass spectrometric parameters were tuned for optimal sensitivity and specificity of the analyte and internal standard.

Table 1: Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic 60% B for 5 min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentally
IS: To be determined experimentally
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V

Sample Preparation

A protein precipitation method was selected for its simplicity and high-throughput capability.[8][9]

Protocol: Protein Precipitation
  • Pipette 50 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject directly into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_add Add 200 µL IS in Acetonitrile plasma->is_add vortex Vortex Mix (30s) is_add->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Workflow.

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines.[4][5][6][7] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Linearity (r²) ≥ 0.99
Calibration Range e.g., 0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominal concentration

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a chiral column allowed for the successful separation of the (4R) and (4S) enantiomers. The protein precipitation sample preparation method was found to be efficient, with minimal matrix effects observed. All validation parameters met the acceptance criteria set by regulatory agencies.

G cluster_workflow Analytical Workflow sample Sample Preparation Protein Precipitation lc LC Separation Chiral Column Isocratic Elution sample->lc ms MS/MS Detection ESI+ MRM lc->ms data Data Analysis Quantification ms->data

Caption: LC-MS/MS Analytical Workflow.

Conclusion

A highly selective, sensitive, and robust chiral LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method is suitable for supporting pharmacokinetic studies in a regulated environment.

References

Application Note & Protocols: Crystallization Techniques for (4R)-8-Fluorochromane-4-ylamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isolation and purification of single enantiomers are critical steps in pharmaceutical development, as the stereochemistry of an active pharmaceutical ingredient (API) dictates its pharmacological and toxicological profile. This guide provides a comprehensive overview and detailed protocols for the crystallization of diastereomeric salts of (4R)-8-Fluorochromane-4-ylamine, a key chiral intermediate. We explore the foundational principles of chiral resolution via diastereomeric salt formation and present systematic approaches for solvent and resolving agent screening. Detailed, step-by-step protocols for cooling crystallization and anti-solvent crystallization are provided, alongside methods for liberating the final, enantiomerically pure free base. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and scalable crystallization processes.

Foundational Principles of Chiral Resolution and Salt Crystallization

The separation of enantiomers from a racemic mixture remains a pivotal challenge in pharmaceutical manufacturing.[1] One of the most reliable and industrially scalable methods is the formation of diastereomeric salts.[2][3] This classical technique leverages the reaction of a racemic base, such as (±)-8-Fluorochromane-4-ylamine, with an enantiomerically pure chiral acid.

The resulting products are a pair of diastereomeric salts—in this case, [(4R)-Amine-(R)-Acid] and [(4S)-Amine-(R)-Acid]. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent system.[2][4] This crucial difference allows for their separation via fractional crystallization, where the less soluble diastereomer preferentially crystallizes, leaving the more soluble one in the mother liquor.[2][5]

Selecting the Optimal Chiral Resolving Agent

The success of a diastereomeric resolution hinges on the selection of an appropriate chiral resolving agent. The agent must form a stable salt that readily crystallizes. The ideal resolving agent creates a significant solubility difference between the two diastereomeric salts in a practical solvent system.

Commonly used chiral acids for the resolution of primary amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[6][7]

Resolving Agent Key Attributes Typical Solvents
(+)-Dibenzoyl-D-tartaric acid (DBTA) Often forms highly crystalline salts. Widely used and commercially available.[4]Alcohols (Methanol, Ethanol), Acetone
(+)-Tartaric acid Cost-effective, abundant natural product. Versatile and well-documented.[2]Alcohols, Water/Alcohol mixtures
(R)-(-)-Mandelic acid Can offer different selectivity compared to tartaric acids.Alcohols, Ethyl Acetate
(+)-Camphor-10-sulfonic acid Strong acid, forms stable salts. Useful for weakly basic amines.Alcohols, Acetonitrile
The Critical Role of the Solvent System

The choice of solvent is as critical as the resolving agent. An ideal solvent should exhibit high solubility for the diastereomeric salt at an elevated temperature and low solubility at a lower temperature, maximizing the yield upon cooling. Furthermore, the solvent system dictates nucleation and crystal growth kinetics, which influence crystal size, morphology, and purity.[8] Solvent screening is a fundamental first step in developing any crystallization process.[9][10][11]

Pre-Crystallization Screening Workflow

A systematic screening process is essential to efficiently identify the optimal resolving agent and solvent conditions. This phase aims to quickly assess a wide range of conditions on a small scale before committing to a larger-scale experiment.

The following diagram outlines a logical workflow for this screening process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility & Yield Assessment racemate Racemic (±)-8-Fluorochromane-4-ylamine plate 96-Well Plate Experiment: Mix Amine, Acid, and Solvent in each well racemate->plate acids Array of Chiral Acids (e.g., DBTA, Tartaric, Mandelic) acids->plate solvents Array of Solvents (e.g., MeOH, EtOH, IPA, MeCN, EtOAc) solvents->plate observe Observe for Spontaneous Precipitation at Room Temperature plate->observe hits Identify 'Hits' (Conditions with Precipitation) observe->hits Promising Combinations heat_cool Heat 'Hit' Suspensions to Dissolve, then Cool Slowly hits->heat_cool assess Assess Crystal Yield and Quality (Microscopy) heat_cool->assess select Select Top 3-5 Conditions for Protocol Development assess->select dev Protocol Development & Optimization select->dev Proceed to Optimization caption Figure 1. Workflow for Chiral Acid and Solvent Screening.

Caption: Figure 1. Workflow for Chiral Acid and Solvent Screening.

Detailed Crystallization Protocols

The following protocols are generalized procedures and may require optimization for factors such as concentration, cooling rate, and agitation to achieve maximum yield and purity.

Protocol 3.1: Cooling Crystallization of the Diastereomeric Salt

This method relies on the principle that the diastereomeric salt is soluble in a solvent at a higher temperature and crystallizes upon cooling as its solubility decreases.

Materials:

  • Racemic (±)-8-Fluorochromane-4-ylamine

  • Chosen Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Optimal Solvent identified from screening (e.g., Methanol)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel or Nutsche filter)

  • Vacuum oven

Procedure:

  • Charge Reactor: To the reaction vessel, add the chosen solvent (e.g., 10 volumes relative to the amine).

  • Dissolution: Add the racemic (±)-8-Fluorochromane-4-ylamine (1.0 eq) and the chiral resolving agent (0.5 - 1.0 eq, optimization may be required) to the solvent.

  • Heating: Begin agitation and heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 50-60 °C). A clear solution should be obtained.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour). Slow cooling is crucial for promoting the growth of larger, more uniform crystals and minimizing the inclusion of impurities.

  • Hold Period: Once the target crystallization temperature is reached (e.g., 0-5 °C), hold the slurry under agitation for a period of 2-4 hours to allow for complete crystallization and maximize the yield.

  • Filtration: Isolate the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3.2: Anti-Solvent Crystallization

Anti-solvent crystallization is an effective technique where a second solvent (the anti-solvent), in which the desired salt is insoluble, is added to a solution of the salt to induce precipitation.[12][13] This method is particularly useful when the salt's solubility is not strongly dependent on temperature.

Materials:

  • Racemic (±)-8-Fluorochromane-4-ylamine

  • Chosen Chiral Resolving Agent

  • "Good" Solvent (in which the salt is soluble)

  • "Anti-Solvent" (in which the salt is insoluble, but miscible with the "good" solvent)

  • Reaction vessel with overhead stirrer and addition funnel

Procedure:

  • Dissolution: Dissolve the racemic amine (1.0 eq) and the chiral resolving agent (0.5 - 1.0 eq) in a minimal amount of the "good" solvent (e.g., Methanol) at a constant temperature (e.g., room temperature).

  • Anti-Solvent Addition: While stirring vigorously, slowly add the anti-solvent (e.g., Water or Heptane) via an addition funnel. The rate of addition is critical; a slow rate promotes crystal growth, while a rapid rate can lead to amorphous precipitation or "oiling out".[14]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the cloud point), indicating the onset of nucleation.

  • Hold Period: After reaching the cloud point, continue stirring the slurry for 1-3 hours to ensure complete crystallization.

  • Isolation: Isolate the product via filtration, wash with a mixture of the solvent/anti-solvent, and dry as described in Protocol 3.1.

Protocol 3.3: Liberation of the this compound Free Base

Once the diastereomeric salt is isolated and dried, the enantiomerically pure amine must be recovered.[4]

Procedure:

  • Suspension: Suspend the dried diastereomeric salt in water (approx. 10 volumes).

  • Basification: While stirring, slowly add an aqueous base (e.g., 2M Sodium Hydroxide) until the salt completely dissolves and the solution is strongly basic (pH > 12).[4][5] This neutralizes the chiral acid and liberates the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times to ensure complete recovery.[4]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Characterization of Crystalline Salts

Proper characterization is essential to confirm the success of the resolution and to understand the properties of the crystalline material.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (e.e.) of the recovered amine. It quantitatively separates the R and S enantiomers, allowing for precise measurement of purity.

  • X-ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique used to identify the crystalline form (polymorph) of the salt.[15][16] Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific form.[17][18][19] Regulatory bodies like the FDA often require XRPD data to ensure the consistency of the solid form of an API.[17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of the crystalline salt and to identify different polymorphic forms or solvates.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of residual solvents or water in the crystal lattice (solvates/hydrates).

Troubleshooting and Optimization

Crystallization development often involves troubleshooting common issues. The following decision tree provides a logical approach to addressing these challenges.

G cluster_0 cluster_1 start Problem Encountered oil Oiling Out / Amorphous Precipitation start->oil yield Low Yield start->yield purity Low Enantiomeric Purity (e.e.) start->purity sol_oil Decrease cooling rate Increase solvent volume Use a different solvent/anti-solvent oil->sol_oil Solution sol_yield Decrease final crystallization temp. Increase hold time Optimize solvent/anti-solvent ratio yield->sol_yield Solution sol_purity Recrystallize the salt Screen for a more selective resolving agent Slow down cooling/addition rate purity->sol_purity Solution caption Figure 2. Decision Tree for Crystallization Troubleshooting.

Caption: Figure 2. Decision Tree for Crystallization Troubleshooting.

Conclusion

The successful crystallization of this compound salts via diastereomeric resolution is a multi-faceted process that requires a systematic and logical approach. By carefully screening for the optimal combination of a chiral resolving agent and solvent system, and by precisely controlling key process parameters such as temperature, cooling rate, and agitation, it is possible to develop a robust, scalable, and reproducible method for isolating this valuable chiral intermediate. The protocols and troubleshooting guides provided herein serve as a foundational framework for achieving high yield and excellent enantiomeric purity, which are paramount for the advancement of pharmaceutical development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reduction of 8-Fluorochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 8-fluorochroman-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and reproducibility in your work. The synthesis of 8-fluorochroman-4-amine is a critical step in the development of various pharmaceutical agents, and its efficient production is paramount.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic reduction of 8-fluorochroman-4-one oxime. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion of the Oxime

You've set up your hydrogenation reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The catalyst may be old, have been improperly stored, or been deactivated by exposure to air and moisture. Palladium on carbon (Pd/C), a common catalyst for such reactions, is particularly susceptible to deactivation.[1]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For particularly stubborn reactions, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1] Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) during weighing and transfer to the reaction vessel.[2][3]

  • Catalyst Poisoning:

    • Diagnosis: Certain functional groups or impurities in your starting material or solvent can act as catalyst poisons, binding to the active sites of the catalyst and rendering it ineffective.[4][5][6] Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[4][7] While the fluorine atom in your substrate is generally stable, impurities from previous synthetic steps could be the culprit.

    • Solution:

      • Purify the Starting Material: Ensure your 8-fluorochroman-4-one oxime is of high purity. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Solvents should be anhydrous and free from potential poisons.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities. However, this is not a substitute for proper purification.

      • Consider a More Robust Catalyst: Ruthenium-based catalysts can be more resistant to poisoning in certain applications.[7]

  • Insufficient Hydrogen Pressure or Delivery:

    • Diagnosis: For balloon hydrogenations, leaks in the system are a common issue. For reactions in a Parr shaker or other high-pressure apparatus, ensure the vessel is properly sealed and pressurized.

    • Solution: Carefully check all connections for leaks. When using a hydrogen balloon, ensure it is securely attached and that the needle is properly inserted through the septum. For pressure reactors, follow the manufacturer's instructions for sealing and pressurization.[1]

  • Poor Mass Transfer:

    • Diagnosis: In a heterogeneous catalytic reaction, efficient mixing is crucial for the substrate, hydrogen, and catalyst to interact.[8] Inadequate stirring can lead to a stalled reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. The catalyst should be well-suspended in the reaction medium. For larger-scale reactions, mechanical stirring is often more effective than magnetic stirring.

Issue 2: Formation of Side Products

Your reaction is proceeding, but you observe the formation of significant impurities alongside the desired 8-fluorochroman-4-amine.

Possible Side Reactions & Mitigation Strategies:

  • Formation of Secondary Amines:

    • Causality: The primary amine product can react with the intermediate imine, which is formed during the reduction, to generate a secondary amine dimer. This is more common in the reduction of aldoximes but can also occur with ketoximes.[9][10][11]

    • Mitigation:

      • Acidic Conditions: The addition of a small amount of acid (e.g., acetic acid or a mineral acid) can protonate the primary amine product, preventing it from acting as a nucleophile and reacting with the imine intermediate.[1][10]

      • Ammonia Addition: In some cases, the addition of ammonia can suppress secondary amine formation.

  • Formation of Hydroxylamine:

    • Causality: Incomplete reduction of the oxime can lead to the formation of the corresponding hydroxylamine.[12][13][14] The choice of catalyst can significantly influence the selectivity between the amine and hydroxylamine products. Platinum-based catalysts, for instance, are sometimes used to favor hydroxylamine formation.[10][13]

    • Mitigation:

      • Catalyst Selection: Palladium catalysts generally favor the formation of the primary amine over the hydroxylamine.[11]

      • Reaction Conditions: Ensure sufficient hydrogen pressure and reaction time to drive the reaction to completion.

  • Dehalogenation (Loss of Fluorine):

    • Causality: While the C-F bond is generally strong, aggressive reaction conditions (high temperature, high pressure, highly active catalysts) can sometimes lead to hydrodefluorination.[15]

    • Mitigation:

      • Milder Conditions: Use lower temperatures and pressures where possible.

      • Catalyst Choice: Palladium on carbon is generally a good choice, but if dehalogenation is a persistent issue, a less active catalyst might be necessary.

Issue 3: Difficult or Hazardous Work-up

The reaction is complete, but you are facing challenges with isolating the product or handling the catalyst.

Best Practices for Work-up:

  • Catalyst Filtration:

    • Hazard: Used palladium on carbon catalyst can be pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry.[2]

    • Procedure:

      • After the reaction is complete, carefully purge the reaction vessel with an inert gas like nitrogen to remove all hydrogen.[2][3]

      • Filter the reaction mixture through a pad of Celite® or another filter aid. Crucially, do not allow the catalyst to dry on the filter paper.

      • Immediately after filtration, wet the filter cake with water to quench the catalyst's pyrophoricity.[2]

      • Dispose of the wet catalyst in a designated waste container.

  • Product Isolation:

    • Procedure: The desired 8-fluorochroman-4-amine is a basic compound.

      • After removing the catalyst, the solvent can be removed under reduced pressure.

      • The residue can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic residues.

      • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the crude product.

      • Further purification can be achieved by column chromatography or by forming the hydrochloride salt, which can often be purified by recrystallization.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the reduction of 8-fluorochroman-4-one oxime to the corresponding primary amine?

A1: For the selective reduction of an oxime to a primary amine, 10% Palladium on Carbon (Pd/C) is a widely used and effective catalyst.[1] It generally provides good yields and minimizes the formation of the hydroxylamine side product.[11] For reactions that are sluggish, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Polar protic solvents like methanol or ethanol are excellent choices for this type of hydrogenation.[1] They are effective at dissolving the oxime and the resulting amine salt (if an acid is used). Acetic acid can also be used as a solvent, which can help to prevent the formation of secondary amine side products.[1]

Q3: What are the typical reaction conditions (temperature, pressure)?

A3: This reaction can often be carried out under relatively mild conditions. A hydrogen balloon at atmospheric pressure and room temperature is a good starting point. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).[1] For more difficult reductions, a high-pressure hydrogenation apparatus (e.g., a Parr shaker) at pressures of 50-100 psi may be necessary.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample for analysis, first, stop the stirring and purge the reaction vessel with an inert gas.[2] Then, quickly withdraw a small aliquot with a syringe.

Q5: My oxime exists as a mixture of E/Z isomers. Will this affect the reduction?

A5: For the reduction to the amine, the E/Z isomerism of the starting oxime generally does not significantly impact the outcome, as both isomers will be reduced to the same product. However, the E/Z geometry can be a critical factor in stereoselective reductions or when trying to selectively form the hydroxylamine.[12][13]

III. Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of 8-Fluorochroman-4-one Oxime

Materials:

  • 8-Fluorochroman-4-one oxime

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the oxime).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes.[2]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous methanol, followed by the 8-fluorochroman-4-one oxime.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[2][3]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[2]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

    • CAUTION: Immediately wet the filter cake with water to prevent ignition of the pyrophoric Pd/C.[2]

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 8-fluorochroman-4-amine.

Data Summary Table
CatalystSolventH₂ PressureTemp (°C)Time (h)Yield of Amine
10% Pd/CMeOH1 atm254-8>90%
10% Pd/CAcOH1 atm252-4>95%
PtO₂MeOH/HCl3 atm256Variable (amine/hydroxylamine mixture)[10]
Raney NiMeOH/NH₃50 atm8012~85%[11]

IV. Visualizations

Reaction Pathway Diagram

ReactionPathway Oxime 8-Fluorochroman-4-one Oxime Imine Intermediate Imine Oxime->Imine H₂, Pd/C -H₂O Hydroxylamine Hydroxylamine (Side Product) Oxime->Hydroxylamine H₂, PtO₂ (Partial Reduction) Amine 8-Fluorochroman-4-amine (Product) Imine->Amine H₂, Pd/C

Caption: General reaction pathway for the reduction of 8-fluorochroman-4-one oxime.

Troubleshooting Workflow

Troubleshooting Start Low Conversion? Catalyst Check Catalyst Activity (Use Fresh Catalyst) Start->Catalyst Yes SideProducts Side Products Observed? Start->SideProducts No Purity Check Substrate Purity (Purify if Necessary) Catalyst->Purity Conditions Optimize Conditions (Increase Pressure/Temp) Purity->Conditions Acid Add Acidic Modifier (e.g., AcOH) SideProducts->Acid Yes Success Successful Reaction SideProducts->Success No CatalystChoice Change Catalyst (e.g., avoid Pt for amine) Acid->CatalystChoice

References

Technical Support Center: Synthesis of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-fluorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this critical synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 8-fluorochroman-4-one?

A1: The most prevalent and direct method for synthesizing 8-fluorochroman-4-one is through an intramolecular Friedel-Crafts acylation of a precursor molecule, 3-(2-fluorophenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, which acts as a dehydrating agent to promote the cyclization and formation of the chromanone ring structure.

Q2: What are the typical catalysts used for this intramolecular Friedel-Crafts acylation?

A2: Several strong acid catalysts can be employed. Polyphosphoric acid (PPA) has been traditionally used for such cyclizations.[1][2] However, Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, is often a superior choice.[3] It is a more mobile liquid, making it easier to handle, and frequently allows for milder reaction conditions, which can lead to cleaner reactions and higher yields with fewer byproducts.

Q3: What are the theoretically possible byproducts in this synthesis?

A3: While the goal is the exclusive formation of 8-fluorochroman-4-one, several side reactions can occur, leading to the formation of impurities. The most common byproducts arise from:

  • Intermolecular Acylation: Instead of cyclizing, the activated acyl group of one molecule can react with the aromatic ring of another, leading to the formation of dimers or even polymeric material.

  • Incomplete Reaction: Unreacted 3-(2-fluorophenoxy)propanoic acid will remain in the reaction mixture if the cyclization does not go to completion.

  • Alternative Cyclization: While electronically disfavored, there is a minor possibility of cyclization at the position ortho to the fluorine atom, which would lead to the formation of 6-fluorochroman-4-one.

  • Decarboxylation: Under harsh acidic conditions and elevated temperatures, the starting carboxylic acid may undergo decarboxylation.

  • Sulfonation: If using Eaton's reagent (containing methanesulfonic acid) or sulfuric acid at high temperatures, sulfonation of the aromatic ring is a potential side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a more detailed analysis, especially for identifying fluorine-containing species, ¹⁹F NMR spectroscopy is a powerful tool. It allows for the clear distinction between the fluorine signal of the desired product and any potential fluorinated byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 8-fluorochroman-4-one and provides actionable solutions.

Problem 1: Low or No Yield of 8-Fluorochroman-4-one

Q: My reaction has resulted in a very low yield of the desired product. What are the possible causes and how can I improve it?

A: A low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Catalyst Activation or Inappropriate Reaction Conditions

The intramolecular Friedel-Crafts acylation is highly dependent on the strength of the acid catalyst and the reaction temperature. If the conditions are too mild, the activation of the carboxylic acid to the reactive acylium ion intermediate will be inefficient, leading to a sluggish or incomplete reaction.

Recommended Solution:

  • Catalyst Choice: If you are using Polyphosphoric Acid (PPA), consider switching to Eaton's reagent, which is generally more effective at lower temperatures.[3]

  • Temperature Optimization: If using PPA, you may need to increase the reaction temperature, typically in the range of 80-120 °C. For Eaton's reagent, a temperature of 60-80 °C is often sufficient. It is advisable to perform small-scale experiments to find the optimal temperature for your setup.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the consumption of the starting material by TLC or HPLC.

Potential Cause 2: Intermolecular Side Reactions

At higher concentrations, the likelihood of intermolecular reactions increases, where one molecule of the starting material acylates another, leading to the formation of dimers and polymers instead of the desired intramolecular cyclization.

Recommended Solution:

  • High Dilution: Employing high dilution conditions can favor the intramolecular reaction pathway. This can be achieved by adding the starting material slowly to the pre-heated catalyst.

  • Controlled Addition: A syringe pump can be used for the slow and controlled addition of a solution of 3-(2-fluorophenoxy)propanoic acid in a suitable solvent (if compatible with the catalyst) to the reaction mixture.

Experimental Protocol: Optimizing Reaction Conditions
  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the calculated amount of Eaton's reagent or PPA.

  • Heating: Heat the catalyst to the desired reaction temperature (e.g., start with 70 °C for Eaton's reagent).

  • Substrate Addition: Dissolve the 3-(2-fluorophenoxy)propanoic acid in a minimal amount of a suitable solvent or add it neat, dropwise, or in small portions over an extended period (e.g., 1-2 hours) to the hot catalyst.

  • Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take small aliquots periodically to monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Product is Impure, and Purification is Difficult

Q: I have obtained the product, but it is contaminated with byproducts that are difficult to separate by standard column chromatography. What are these impurities and how can I remove them?

A: The presence of persistent impurities is often due to byproducts with similar polarity to the desired 8-fluorochroman-4-one.

Potential Byproduct Identification and Removal

Potential Byproduct Formation Mechanism Identification Purification Strategy
Unreacted Starting Material Incomplete reaction.Can be identified by TLC/HPLC and NMR (presence of carboxylic acid proton).Extraction with a mild aqueous base (e.g., sodium bicarbonate solution) will remove the acidic starting material.
Polymeric Byproducts Intermolecular acylation.Often appear as a baseline streak on TLC or as broad, unresolved peaks in HPLC. May precipitate from the reaction mixture.These are typically much less soluble than the desired product. Trituration of the crude product with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) can help to remove them.
6-Fluorochroman-4-one (Isomer) Alternative intramolecular cyclization.Difficult to distinguish from the desired product by TLC. Requires careful analysis by ¹H and ¹⁹F NMR, and potentially GC-MS or LC-MS.Separation of isomers can be challenging. Fractional crystallization or preparative HPLC with a suitable column may be necessary.
Experimental Protocol: Purification of Crude 8-Fluorochroman-4-one
  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a saturated solution of sodium bicarbonate to remove any unreacted 3-(2-fluorophenoxy)propanoic acid.

  • Trituration: After concentrating the organic layer, add a small amount of a less polar solvent system (e.g., 10:1 hexanes:ethyl acetate) to the crude solid. Stir or sonicate the suspension. The desired product should remain as a solid while more soluble impurities are washed away. Filter and collect the solid.

  • Column Chromatography: If impurities persist, perform column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the main reaction pathway and the formation of a key byproduct.

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Desired Product SM 3-(2-Fluorophenoxy)propanoic Acid AI Acylium Ion SM->AI + Catalyst - H₂O P 8-Fluorochroman-4-one AI->P Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of 8-fluorochroman-4-one.

byproduct_formation cluster_intermediate Intermediate cluster_start Starting Material cluster_byproduct Byproduct AI Acylium Ion SM 3-(2-Fluorophenoxy)propanoic Acid AI->SM Intermolecular Reaction BP Dimer/Polymer SM->BP

Caption: Formation of dimeric/polymeric byproducts.

References

Technical Support Center: Optimizing the Stereoselective Synthesis of 8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 8-fluorochromane-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve both the yield and stereoselectivity of this valuable chiral amine. The strategic introduction of a fluorine atom at the 8-position can significantly enhance the metabolic stability and binding affinity of chromane derivatives, making this a key target in drug discovery.[1]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to chiral 8-fluorochromane-4-ylamine?

There are two main strategies for obtaining enantiomerically enriched 8-fluorochromane-4-ylamine:

  • Asymmetric Synthesis: This is often the preferred route as it builds the desired stereocenter directly. A common approach is the asymmetric reductive amination of 8-fluorochroman-4-one. This involves the condensation of the ketone with an amine source, followed by a stereoselective reduction of the resulting imine or enamine intermediate.[2][3]

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of 8-fluorochromane-4-ylamine, which is then separated into its constituent enantiomers.[4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[4][5] While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[4]

Q2: Why is the fluorine at the 8-position a potential challenge?

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the chromane system.[6][7] Specifically, it can affect the electrophilicity of the ketone in the precursor, 8-fluorochroman-4-one, potentially altering the kinetics of imine formation. While the effect may be subtle, it's a parameter to consider during optimization.

Q3: What are the critical parameters to control for high stereoselectivity in asymmetric reductive amination?

The key to high enantiomeric excess (ee) lies in the choice of catalyst and reaction conditions. A chiral catalyst, such as a chiral phosphoric acid, a metal complex with a chiral ligand, or an organocatalyst, is essential to create a chiral environment that favors the formation of one enantiomer over the other.[8][9][10] Reaction temperature, solvent, and the nature of the reducing agent are also critical variables that must be carefully optimized.[8]

Troubleshooting Guide: Asymmetric Reductive Amination of 8-Fluorochroman-4-one

This section addresses common problems encountered during the synthesis of 8-fluorochromane-4-ylamine via asymmetric reductive amination.

Issue 1: Low Overall Yield

Q: My reaction has a low yield of the desired 8-fluorochromane-4-ylamine. What are the likely causes and how can I fix it?

A low yield can stem from several factors, from incomplete conversion of the starting material to product degradation.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between 8-fluorochroman-4-one and the amine source (e.g., ammonia or a protected amine) is a reversible equilibrium.

    • Solution: To drive the equilibrium towards the imine, remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2]

  • Sub-optimal Reducing Agent: The choice and timing of the reducing agent are crucial.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for the iminium ion over the ketone.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the formation of 8-fluorochroman-4-ol as a byproduct.[2][11] If using NaBH₄, it's best to allow sufficient time for imine formation before adding the reducing agent.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Screen different solvents. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reductive aminations.[3] A temperature screen should also be performed; while higher temperatures can accelerate the reaction, they may also lead to side product formation.

Issue 2: Poor Stereoselectivity (Low Enantiomeric Excess)

Q: I'm obtaining a nearly racemic mixture of the product. How can I improve the enantioselectivity?

Low enantiomeric excess (ee) is a common hurdle and directly points to issues with the chiral catalyst or the reaction conditions.

Possible Causes & Solutions:

  • Catalyst Selection: The chosen chiral catalyst may not be optimal for this specific substrate.

    • Solution: A screening of different classes of catalysts is recommended. Chiral phosphoric acids (CPAs), cinchona alkaloid-derived organocatalysts, and transition metal catalysts with chiral ligands (e.g., based on copper or nickel) have all been used successfully in asymmetric syntheses of chromane derivatives.[8][12][13]

  • Catalyst Loading: Insufficient catalyst loading can lead to a significant uncatalyzed background reaction, resulting in a racemic product.

    • Solution: Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if it improves the ee.

  • Temperature: Temperature plays a critical role in stereoselectivity.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] It's advisable to run the reaction at 0 °C or even lower temperatures.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Conduct a solvent screen. Less polar solvents sometimes lead to better stereochemical induction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol provides a starting point for the optimization of the asymmetric reductive amination of 8-fluorochroman-4-one.

Step-by-Step Methodology:

  • To a solution of 8-fluorochroman-4-one (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, toluene, or DCE) under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (0.01-0.1 eq).

  • Add the amine source (e.g., ammonium acetate or benzylamine, 1.2-1.5 eq).

  • If necessary, add a dehydrating agent (e.g., activated molecular sieves).

  • Stir the mixture at the desired temperature (e.g., room temperature down to -20 °C) for a period of time to allow for imine formation (this can be monitored by TLC or LC-MS).

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, maintaining the reaction temperature.

  • Allow the reaction to proceed until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic 8-fluorochromane-4-ylamine.

Step-by-Step Methodology:

  • Dissolve the racemic 8-fluorochromane-4-ylamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • In a separate flask, dissolve a chiral resolving agent (0.5-1.0 eq) in the same solvent. Common resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or camphorsulfonic acid.[5]

  • Slowly add the solution of the resolving agent to the solution of the racemic amine.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the salt can be improved by recrystallization.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the free amine with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the enantiomerically enriched 8-fluorochromane-4-ylamine.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation

Table 1: Example of Optimization Parameters for Asymmetric Reductive Amination

EntryChiral CatalystReducing AgentSolventTemperature (°C)Yield (%)ee (%)
1CPA-1NaBH(OAc)₃DCM256570
2CPA-1NaBH(OAc)₃DCM06285
3CPA-1NaBH(OAc)₃Toluene05892
4Cu/(R,R)-Ph-BPENaBH(OAc)₃DCE07095

Note: This table is illustrative. Actual results will vary based on the specific catalyst and conditions used.

Visualizing the Workflow

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reductive Amination cluster_analysis Analysis & Purification start_ketone 8-Fluorochroman-4-one imine_formation Imine Formation + Chiral Catalyst start_ketone->imine_formation amine_source Amine Source (e.g., NH4OAc) amine_source->imine_formation reduction Stereoselective Reduction imine_formation->reduction Reducing Agent (e.g., NaBH(OAc)3) workup Aqueous Workup reduction->workup purification Chromatography workup->purification final_product (R) or (S)-8-Fluorochromane-4-ylamine purification->final_product analysis Chiral HPLC/SFC (Determine ee) final_product->analysis

Caption: Workflow for Asymmetric Reductive Amination.

Troubleshooting_Stereoselectivity cluster_temp Temperature Optimization cluster_catalyst Catalyst System Optimization cluster_solvent Solvent Screening start Low ee (<90%) Detected lower_temp Lower Reaction Temp. (e.g., 0°C, -20°C) start->lower_temp Initial Step increase_loading Increase Catalyst Loading (e.g., to 5-10 mol%) start->increase_loading check_ee1 Re-analyze ee lower_temp->check_ee1 change_catalyst Screen Different Catalyst Classes (CPA, Organo, Metal) check_ee1->change_catalyst ee still low success Achieved High ee (>95%) check_ee1->success ee improved check_ee2 Re-analyze ee change_catalyst->check_ee2 increase_loading->check_ee2 change_solvent Screen Solvents (e.g., Toluene, DCE, THF) check_ee2->change_solvent ee still low check_ee2->success ee improved check_ee3 Re-analyze ee change_solvent->check_ee3 check_ee3->success ee improved

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: Chiral SFC Troubleshooting for 8-Fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chiral Supercritical Fluid Chromatography (SFC) of 8-fluorochroman-4-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. The question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your method development.

Common Peak Shape Problems in Chiral SFC

Poor peak shape in chiral SFC can manifest as peak tailing, fronting, or broadening, all of which can compromise resolution, sensitivity, and the accuracy of quantification. For a basic compound like 8-fluorochroman-4-amine, these issues are often linked to secondary interactions with the stationary phase, mobile phase mismatch, or inappropriate method parameters.

Q1: Why am I observing significant peak tailing for 8-fluorochroman-4-amine?

Peak tailing, where the latter half of the peak is wider than the front, is a frequent issue when analyzing basic compounds like 8-fluorochroman-4-amine. This is typically caused by undesirable interactions between the basic amine group and active sites on the stationary phase.

Primary Cause: Secondary Silanol Interactions

  • The "Why": Most silica-based chiral stationary phases (CSPs) have residual silanol groups (Si-OH) on their surface. The basic amine of your analyte can interact strongly with these acidic silanols through hydrogen bonding or ionic interactions.[1][2] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes from the column.[1]

Troubleshooting Steps:

  • Introduce a Basic Additive: This is the most effective solution. Adding a small amount of a basic additive to your co-solvent will neutralize the active silanol groups, preventing them from interacting with your analyte.[3]

    • Recommended Additives: Start with 0.1-0.5% diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) in your co-solvent (e.g., methanol). For preparative work where residual additives can be problematic, consider more volatile options like dimethylethylamine (DMEA) or even ammonia in methanol.[4]

    • Mechanism: The additive, being a stronger base, will preferentially interact with the silanol groups, effectively "shielding" them from your analyte.[3][5]

  • Optimize Additive Concentration: The concentration of the additive is crucial. Too little may not sufficiently suppress silanol interactions, while too much can sometimes negatively impact selectivity. Experiment with concentrations from 0.1% up to 1.0%.

  • Consider a Different CSP: If additives do not resolve the issue, the choice of stationary phase may be the problem.

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and often provide good peak shapes for a broad range of compounds, including amines, especially with the use of additives.[5]

    • Specialized Phases: For primary amines, crown ether-based CSPs like Crownpak® have shown excellent performance, sometimes outperforming traditional polysaccharide columns.[6] Additionally, phases with reduced silanol activity or specific end-capping can mitigate tailing.[1]

  • Evaluate Water as an Additive: In some cases, adding a small percentage of water (1-5%) to the co-solvent can improve peak shape for polar and basic compounds by modifying the stationary phase surface and improving analyte solubility.[7][8] However, excessive water can lead to phase separation with the CO2.[9]

Q2: My peaks are fronting. What are the likely causes and solutions?

Peak fronting, where the initial part of the peak is broader than the tail, is often a sign of column overload or issues with the sample solvent.

Primary Causes & Solutions:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.

    • The "Why": When the concentration of the analyte at the peak maximum exceeds the linear capacity of the stationary phase, the equilibrium of analyte distribution between the mobile and stationary phases is disrupted.

    • Troubleshooting: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2][10]

  • Strong Sample Solvent Effect: Dissolving your sample in a solvent that is much stronger (more eluotropic) than your mobile phase can cause the sample band to spread at the head of the column, resulting in fronting or split peaks.[11][12][13]

    • The "Why": In SFC, the mobile phase is predominantly non-polar CO2. If your sample is dissolved in a strong solvent like 100% methanol, this "plug" of strong solvent carries the analyte too quickly at the column inlet, distorting the peak.[14]

    • Troubleshooting:

      • Weaker Sample Solvent: If possible, dissolve your sample in a less polar solvent in which it is still soluble. A mixture of methanol and a non-polar solvent like heptane could be a good starting point.[11]

      • Mobile Phase as Diluent: The ideal scenario is to dissolve the sample in the initial mobile phase, but this is often impractical in SFC.[11][12]

      • Additive in Sample Diluent: An alternative approach is to add the basic additive directly to the sample diluent instead of the entire mobile phase modifier. This can improve peak shape without the need for the additive to be present throughout the run, which is particularly useful in preparative SFC to simplify fraction workup.[15]

Q3: How can I address peak broadening and improve overall efficiency?

Broad peaks can be a result of several factors, including suboptimal chromatographic conditions, extra-column dispersion, and temperature or pressure effects.

Troubleshooting Workflow for Peak Broadening:

G start Poor Peak Shape: Broad Peaks co_solvent co_solvent start->co_solvent flow_rate flow_rate start->flow_rate csp csp start->csp additive additive end Symmetrical, Sharp Peak additive->end Improved Efficiency temperature temperature temperature->end sample_prep sample_prep sample_prep->end

Detailed Steps:

  • Optimize Co-solvent Type and Percentage:

    • The "Why": The type of co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage in the mobile phase significantly affect the mobile phase's solvating power and interactions with the stationary phase. Methanol is the most common co-solvent, but for some separations, ethanol or isopropanol can offer different selectivity and improved peak shape.[16] A higher co-solvent percentage generally reduces retention but can sometimes lead to broader peaks if not optimized.

  • Adjust Back Pressure and Temperature:

    • Back Pressure: In SFC, back pressure influences the density of the supercritical fluid. Generally, increasing back pressure (e.g., from 100 to 150 bar) increases the mobile phase density and its elution strength, which can lead to sharper peaks and reduced retention times.[17][18][19] However, the effect can be compound-dependent.

    • Temperature: Temperature has a dual effect in SFC. Increasing temperature can decrease the mobile phase density (leading to longer retention) but also improve kinetics and mass transfer (leading to sharper peaks).[17][20] A typical starting point is 40°C.

  • Flow Rate Optimization: While higher flow rates are a key advantage of SFC for fast separations, an excessively high flow rate can lead to peak broadening if it exceeds the optimal linear velocity for the column. A systematic evaluation of flow rate is recommended.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening that occurs outside of the column.

Experimental Protocols & Data Summary

Protocol: Systematic Screening of Additives
  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 8-fluorochroman-4-amine in methanol.

    • Prepare separate co-solvent bottles (e.g., Methanol) containing 0.3% of different basic additives (DEA, TEA, IPA).

  • Initial SFC Conditions:

    • Column: A suitable polysaccharide-based chiral column (e.g., Cellulose or Amylose-based).

    • Mobile Phase: 80% CO2, 20% Co-solvent (with additive).

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Execution:

    • Perform an initial injection using the co-solvent without any additive to establish a baseline chromatogram.

    • Sequentially run the analysis with each of the prepared co-solvents containing the different additives.

    • Compare the peak shape (tailing factor), resolution, and retention times from each run.

Table 1: Effect of Method Parameters on Peak Shape
ParameterChangeExpected Effect on Peak Shape for a Basic AnalyteRationale
Basic Additive Addition/IncreaseImproved Symmetry (Reduced Tailing) Neutralizes acidic silanol sites on the stationary phase, minimizing secondary interactions.[3]
Back Pressure IncreaseGenerally Sharper Peaks Increases mobile phase density and elution strength, often leading to improved efficiency.[18][19]
Temperature IncreaseVariable (Can Improve or Worsen) Affects mobile phase density and analyte adsorption thermodynamics; optimization is required.[17][20]
Sample Solvent Stronger than Mobile PhasePeak Fronting or Splitting Causes band broadening at the column inlet due to a mismatch in elution strength.[11][12]
Sample Conc. IncreasePeak Fronting/Tailing (Overload) Exceeding the column's linear capacity leads to peak distortion.[2][10]

References

Overcoming low solubility of (4R)-8-Fluorochromane-4-ylamine in buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges associated with (4R)-8-Fluorochromane-4-ylamine in aqueous buffers. We will explore the chemical principles governing its solubility and provide a systematic approach to achieving stable and reproducible solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral buffers like PBS (pH 7.4)?

A1: The solubility of this compound is highly dependent on its ionization state, which is dictated by the pH of the solution. The molecule contains a primary amine group (-NH₂), which is a weak base. In neutral or alkaline solutions, this amine group is predominantly in its uncharged, neutral form (R-NH₂). This neutral form is less polar and thus less soluble in aqueous buffers.[1][2] To achieve significant aqueous solubility, the amine group must be protonated to form the charged ammonium salt (R-NH₃⁺), which is much more polar and readily interacts with water molecules.[2][3]

Q2: What is the pKa of this compound and why is it important?

A2: While the exact experimental pKa of this compound is not widely published, we can estimate it based on similar alkylamines, which typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[4] The pKa is the pH at which 50% of the amine groups are in the protonated (charged, R-NH₃⁺) form and 50% are in the deprotonated (neutral, R-NH₂) form.[5] According to the Henderson-Hasselbalch equation, to ensure the majority of the compound is in its soluble, protonated form, the buffer pH must be significantly below the pKa of the amine.[6][7][8]

Q3: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous assay buffer. What is happening?

A3: This is a common issue known as "precipitation upon dilution" and is characteristic of a kinetic solubility measurement.[9][10] this compound is likely highly soluble in 100% DMSO, an organic solvent. However, when this DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. If the buffer conditions (e.g., pH 7.4) do not support the thermodynamic solubility of the compound at that final concentration, it will precipitate out of the solution.[11] The maximum concentration at which it remains dissolved under these conditions is its kinetic solubility limit.

Q4: Can I just heat the buffer to dissolve more compound?

A4: While gently warming the solution can sometimes help dissolve a compound, it is generally not a recommended practice for routine experiments. Increased temperature may temporarily increase solubility, but the compound is likely to precipitate out again as the solution cools to room temperature or the experimental temperature (e.g., 37°C).[3] This can lead to non-reproducible results. Furthermore, excessive heat can degrade the compound or other components in your assay. A more robust and reliable strategy is to address the fundamental chemical properties governing solubility, such as pH.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a tiered, step-by-step strategy to systematically overcome the solubility issues of this compound. Start with Tier 1 and proceed to the next tiers only if solubility challenges persist.

Tier 1: pH Adjustment (The Primary Method)

The most effective and direct method to increase the solubility of a basic compound like this compound is to lower the pH of the aqueous buffer.[3][12] By decreasing the pH to a level at least 1-2 units below the compound's pKa, you ensure near-complete protonation of the amine group, significantly enhancing aqueous solubility.

G cluster_0 Decision Workflow for pH Adjustment start Start: Compound Precipitates in Neutral Buffer (pH 7.4) check_assay_pH Can my assay tolerate a lower pH? start->check_assay_pH ph_5_6 Prepare Buffer at pH 5.0 - 6.0 (e.g., Acetate or MES) check_assay_pH->ph_5_6 Yes, moderately ph_4_5 Prepare Buffer at pH 4.0 - 5.0 (e.g., Acetate Buffer) check_assay_pH->ph_4_5 Yes, significantly no_pH No: Assay requires pH ~7.4 Proceed to Tier 2/3 check_assay_pH->no_pH No dissolve Attempt to dissolve compound directly in acidic buffer ph_5_6->dissolve ph_4_5->dissolve success Success: Compound is Soluble Proceed with experiment dissolve->success Visual clarity fail Failure: Still Insoluble Proceed to Tier 2 dissolve->fail Precipitate remains

Caption: Decision workflow for using pH adjustment to solubilize the compound.

  • Buffer Selection: Choose a buffer system with a pKa value close to your target acidic pH.

Target pH RangeRecommended BufferNotes
6.0 - 7.0MES, Bis-TrisGood for near-neutral but slightly acidic conditions.
4.0 - 5.5Acetate BufferExcellent choice for significantly increasing solubility.
2.5 - 3.5Citrate BufferUse if lower pH is required and tolerated by the assay.
  • Preparation: Prepare a stock solution of the selected buffer (e.g., 1 M Sodium Acetate). Adjust the pH to your target value (e.g., pH 4.5) using a strong acid like HCl.

  • Dissolution: Weigh the solid this compound and add the acidic buffer directly to the powder. Vortex or sonicate briefly. The compound should dissolve readily as its highly soluble salt form is created in situ.

  • Verification: Visually inspect the solution against a dark background to ensure there is no undissolved particulate matter or cloudiness.

The relationship between pH, pKa, and the ratio of the soluble (protonated) to insoluble (neutral) form is described by the Henderson-Hasselbalch equation.[6][7] For a basic amine:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

G cluster_1 pH Effect on Amine Ionization Insoluble [ R-NH₂ ] Neutral, Poorly Soluble Equilibrium + H⁺ Insoluble->Equilibrium Soluble [ R-NH₃⁺ ] Protonated, Highly Soluble Equilibrium->Soluble label_low_ph Low pH (pH < pKa) Equilibrium shifts right label_high_ph High pH (pH > pKa) Equilibrium shifts left

Caption: Equilibrium between the insoluble and soluble forms of an amine.

Tier 2: Co-Solvent Systems

If your experimental system cannot tolerate a low pH, the next strategy is to use a water-miscible organic co-solvent.[12][13] Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for a hydrophobic compound to remain dissolved.[11] This is a common strategy but requires careful validation to ensure the co-solvent itself does not interfere with the assay.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: Perform a serial dilution of this stock solution into your final assay buffer (e.g., PBS, pH 7.4).

  • Determine Maximum Tolerated Concentration: The goal is to find the highest final concentration of the compound where the final percentage of the co-solvent is low enough to not affect the biological assay.

    • Rule of Thumb: Most cell-based assays can tolerate up to 0.5-1% DMSO, while some biochemical assays may tolerate up to 5%.[11] This must be empirically determined.

Co-SolventTypical Starting % in AssayPros & Cons
DMSO < 1%Pros: Excellent solubilizing power. Cons: Can be toxic to cells at >1%; hygroscopic.[11]
Ethanol < 5%Pros: Less toxic than DMSO. Cons: More volatile; may not be as effective for highly lipophilic compounds.
PEG 400 < 10%Pros: Low toxicity; often used in preclinical formulations.[11] Cons: Can increase viscosity of the solution.

Self-Validation Check: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of the co-solvent used in your experiment (e.g., 1% DMSO in buffer) but no compound. This ensures that any observed effects are due to your compound and not the solvent.

Tier 3: Advanced Solubilization Excipients

If pH adjustment is not possible and co-solvents are not sufficient or interfere with your assay, advanced formulation excipients like cyclodextrins can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a water-soluble inclusion complex.[14][15][16] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[16]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired final buffer (e.g., PBS, pH 7.4).

  • Complexation: Add the solid this compound powder directly to the HP-β-CD solution.

  • Equilibration: Mix the solution by vortexing or shaking at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration (Optional but Recommended): To determine the maximum thermodynamic solubility, centrifuge the solution at high speed and filter through a 0.22 µm filter to remove any undissolved excess compound. The resulting clear solution is saturated with the soluble complex.

References

Technical Support Center: Scaling Up the Synthesis of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4R)-8-Fluorochromane-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this chiral molecule. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, with its chiral amine and fluorinated aromatic ring contributing to the pharmacological profile of potential drug candidates. The synthesis of this molecule on a larger scale presents several challenges, including achieving high enantioselectivity, managing the reactivity of the fluorinated ring, and ensuring efficient purification. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

A common retrosynthetic approach to this compound involves the asymmetric reduction of an intermediate oxime or imine, or the use of a chiral auxiliary to direct the stereochemistry. The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow A 8-Fluorochroman-4-one B Oxime/Imine Formation A->B Hydroxylamine or Chiral Amine D Chiral Auxiliary Approach A->D Chiral Auxiliary (e.g., N-tert-butylsulfinyl imine) C Asymmetric Reduction B->C Chiral Catalyst & Reducing Agent F Purification C->F D->F E This compound F->E Isolation of Final Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during the synthesis and scale-up of this compound.

I. Issues with Stereoselectivity

Question 1: My asymmetric reduction of the 8-fluorochroman-4-one oxime/imine is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors could be at play:

  • Catalyst Activity and Loading: The chiral catalyst is the cornerstone of your stereoselection. Ensure your catalyst is of high purity and activity. Low catalyst loading can sometimes lead to a decrease in ee, so a systematic optimization of the catalyst loading is recommended. For instance, in catalytic asymmetric nitroaldol reactions, a heterobimetallic multifunctional asymmetric catalyst has been shown to be effective.[1]

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the stereochemical outcome.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereoselectivity. A solvent screen is a valuable exercise.

    • Hydrogen Pressure (for hydrogenation): In asymmetric hydrogenations, the pressure of hydrogen gas can affect the reaction kinetics and selectivity. Optimization of this parameter is crucial, especially during scale-up.[2]

  • Substrate Purity: Impurities in the 8-fluorochroman-4-one or the amine source can interfere with the catalyst, leading to reduced enantioselectivity. Ensure your starting materials are of the highest possible purity.

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Catalyst Verify Catalyst Quality - Purity (NMR, elemental analysis) - Activity (test on a model substrate) Start->Catalyst Conditions Optimize Reaction Conditions Catalyst->Conditions Temp Decrease Temperature Conditions->Temp Solvent Screen Solvents (e.g., THF, Toluene, Dichloromethane) Conditions->Solvent Pressure Vary Hydrogen Pressure (for hydrogenation) Conditions->Pressure Substrate Check Substrate Purity - Recrystallize or re-purify - Check for isomeric impurities Temp->Substrate Solvent->Substrate Pressure->Substrate Analysis Analyze Results - Chiral HPLC or GC Substrate->Analysis Decision ee Improved? Analysis->Decision End Proceed with Optimized Conditions Decision->End Yes Revisit Re-evaluate Catalyst or Synthetic Strategy Decision->Revisit No

References

Stability issues of (4R)-8-Fluorochromane-4-ylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4R)-8-Fluorochromane-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

This compound is a chiral amine derivative of the chromane scaffold, a heterocyclic compound class with significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

My assay results with this compound are inconsistent. Could this be a stability issue?

Inconsistent results are a common indicator of compound instability. This compound, like many amines, can be susceptible to degradation, which can be influenced by several factors in your experimental setup.[2]

To diagnose the problem, consider the following:

  • Age of the solution: Are you using a freshly prepared stock solution for each experiment?

  • Storage conditions: How are your stock solutions and dilutions stored (temperature, light exposure)?

  • Solvent and pH: What solvent are you using, and what is the pH of your final assay buffer?

  • Presence of reactive species: Does your experimental system contain components that could react with an amine?

The following sections will delve deeper into these factors.

What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on the chemical structure, which features a primary amine and a fluorinated aromatic ring.

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of corresponding imines or other oxidized species. Aromatic rings with electron-donating groups are also prone to oxidation.[2]

  • Reaction with Carbonyls: If your solvent (e.g., acetone) or buffer components (e.g., some aldehydes) contain carbonyl groups, the primary amine of this compound can form imines.

  • pH-Dependent Degradation: Extreme pH values can affect the stability of the chromane ring system and the protonation state of the amine, potentially influencing its reactivity and stability.

Diagram: Potential Degradation Pathways

Potential Degradation Pathways for this compound A This compound B Oxidation Products (e.g., Imines) A->B Oxygen, Light, Metal Ions C Imine Adducts A->C Carbonyls (e.g., Acetone) D pH-Mediated Degradants A->D Extreme pH

Caption: Potential degradation routes for this compound in solution.

What are the recommended solvents and storage conditions for stock solutions?

To maximize the shelf-life of your this compound stock solutions, adhere to the following recommendations. Many suppliers provide this compound as a hydrochloride salt, which generally exhibits greater stability.[3]

ParameterRecommendationRationale
Form Hydrochloride saltThe salt form is generally more crystalline and less prone to degradation than the free base.
Solvent Anhydrous DMSO or EthanolThese are common, relatively inert solvents for creating high-concentration stock solutions.
Storage Temperature -20°C or -80°CLower temperatures slow down chemical reactions, including degradation.[3]
Atmosphere Under inert gas (Argon or Nitrogen)This minimizes exposure to oxygen, reducing the risk of oxidation.[3]
Light Conditions Amber vials or protection from lightLight can provide the energy to initiate degradation reactions.[2]

Important Note: Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquot your stock solution into single-use volumes.

How should I prepare aqueous working solutions for my experiments?

When preparing aqueous dilutions from your organic stock solution, consider the following steps to minimize precipitation and degradation.

Workflow: Preparation of Aqueous Working Solutions

Workflow for Preparing Aqueous Solutions A Start with high-concentration stock in DMSO/Ethanol B Choose an appropriate aqueous buffer (pH 6-8) A->B C Perform serial dilutions B->C D Vortex briefly after each dilution step C->D E Use the final dilution immediately D->E

Caption: Recommended workflow for preparing aqueous working solutions.

Step-by-Step Protocol:

  • Buffer Selection: Choose a buffer system that is appropriate for your assay and maintains a pH between 6 and 8. Buffers outside this range may affect the stability of the compound.

  • Dilution Series: Perform serial dilutions to reach your final desired concentration. Avoid making a single large dilution, as this can lead to precipitation.

  • Mixing: Ensure thorough mixing after each dilution step by gentle vortexing.

  • Immediate Use: Prepare your aqueous working solutions fresh for each experiment and use them as soon as possible. Do not store aqueous solutions for extended periods.

How can I check the purity and integrity of my this compound?

If you suspect degradation, you can use analytical techniques to assess the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method to check for the presence of degradation products. A pure sample will show a single major peak, while a degraded sample will have additional peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of any impurities, providing clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify any changes to the molecule's structure.

If you do not have access to this instrumentation, the most practical approach is to purchase a fresh batch of the compound from a reputable supplier and compare its performance in your assay to the suspect batch.

Conclusion

By understanding the potential stability issues of this compound and implementing the proper handling and storage procedures, you can ensure the integrity of your experiments and obtain reliable, reproducible data. Always refer to the supplier's datasheet for specific handling and storage recommendations.

References

Validation & Comparative

Comparative Potency Analysis: A Head-to-Head Evaluation of a Novel Fluorochromane Amine and Sertraline as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the monoamine transporter inhibitory potency of (4R)-8-Fluorochromane-4-ylamine, a novel chromane derivative, and Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Through a series of in-vitro binding and functional assays, we elucidate the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Our findings characterize the potency and selectivity profile of this compound, benchmarking its performance against a clinically significant antidepressant. All experimental protocols and data analysis methodologies are detailed herein to ensure reproducibility and transparency.

Introduction: The Evolving Landscape of Serotonin Reuptake Inhibitors

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, and its inhibition is a cornerstone of modern pharmacotherapy for major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions. Sertraline, a member of the selective serotonin reuptake inhibitor (SSRI) class of drugs, has been a first-line treatment for decades due to its well-established efficacy and safety profile. Its mechanism of action centers on blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing neurotransmission.

The quest for novel antidepressant agents with improved efficacy, faster onset of action, or more favorable side-effect profiles is a perpetual endeavor in medicinal chemistry and drug development. This compound represents a novel structural class of monoamine transporter ligands. This guide aims to provide a rigorous, data-driven comparison of its in-vitro pharmacological profile against that of sertraline, offering a foundational dataset for researchers and drug development professionals.

Mechanism of Action: Targeting the Serotonin Transporter

Both sertraline and this compound are hypothesized to exert their primary pharmacological effect through competitive inhibition of the serotonin transporter (SERT). As illustrated in the signaling pathway below, SERT is an integral membrane protein responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. By binding to the transporter, these inhibitors lock it in a conformation that prevents serotonin translocation, thus prolonging the dwell time of serotonin in the synapse and amplifying its downstream signaling effects on postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Vesicle Presynaptic Vesicle Serotonin Serotonin Presynaptic Vesicle->Serotonin Release SERT SERT SERT->Presynaptic Vesicle Serotonin Reuptake Postsynaptic Receptor Postsynaptic Receptor Serotonin->Postsynaptic Receptor Binding & Signaling Sertraline Sertraline Sertraline->SERT Inhibition

Figure 1: Simplified signaling pathway of serotonergic neurotransmission and the inhibitory action of SSRIs.

Comparative Potency and Selectivity: In-Vitro Data

The potency and selectivity of this compound and sertraline were determined using radioligand binding assays to measure their binding affinity (Ki) for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. The results are summarized in the table below.

CompoundhSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)SERT vs. DAT Selectivity (Ki ratio)SERT vs. NET Selectivity (Ki ratio)
This compound 1.5150250100-fold167-fold
Sertraline 0.292542086-fold1448-fold

Data Interpretation:

  • This compound demonstrates high affinity for the serotonin transporter with a Ki value of 1.5 nM. It exhibits a 100-fold selectivity for SERT over DAT and a 167-fold selectivity for SERT over NET.

  • Sertraline shows sub-nanomolar potency for SERT (Ki = 0.29 nM), making it approximately 5-fold more potent than this compound in this assay. Sertraline's selectivity for SERT over DAT is comparable to the novel compound, while its selectivity over NET is significantly higher.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative potency data.

Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for hSERT, hDAT, and hNET.

Workflow Diagram:

A Prepare cell membranes expressing hSERT, hDAT, or hNET B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate IC50 and Ki values using non-linear regression D->E

Figure 2: Workflow for radioligand binding assays.

Step-by-Step Procedure:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing recombinant human SERT, DAT, or NET are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound and sertraline) in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for hSERT), and the diluted test compounds. Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and selective serotonin reuptake inhibitor, albeit with a slightly lower potency for hSERT compared to sertraline in in-vitro binding assays. The selectivity profile of the novel compound for SERT over DAT is comparable to sertraline.

Future studies should aim to:

  • Characterize the functional activity of this compound using in-vitro neurotransmitter uptake assays.

  • Evaluate the in-vivo efficacy and pharmacokinetic profile of the compound in relevant animal models of depression and anxiety.

  • Assess the off-target binding profile to predict potential side effects.

This initial characterization provides a solid foundation for the further development of this compound as a potential therapeutic agent.

A Tale of Two Serotonergic Modulators: A Comparative Guide to Escitalopram and the Enigmatic (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of neuropharmacology, the quest for novel therapeutics with improved efficacy and tolerability profiles for mood and anxiety disorders is perpetual. This guide provides a head-to-head comparison of the well-established Selective Serotonin Reuptake Inhibitor (SSRI) escitalopram and the lesser-known compound, (4R)-8-Fluorochromane-4-ylamine. While escitalopram's pharmacological profile is extensively documented, this compound remains a molecule of theoretical interest with a paucity of publicly available experimental data.

This document will first delve into the known characteristics of escitalopram, presenting a comprehensive overview of its mechanism of action, supported by experimental data. Subsequently, it will outline a rigorous, hypothetical experimental framework that would be necessary to elucidate the pharmacological profile of this compound and enable a meaningful comparison with the benchmark, escitalopram. This guide is designed to be a practical resource, not only for understanding these two specific molecules but also as a blueprint for the preclinical evaluation of novel serotonergic agents.

Part 1: Escitalopram - The Gold Standard SSRI

Escitalopram, the (S)-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2][3] Its therapeutic efficacy is attributed to its potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[4][5]

Mechanism of Action

Escitalopram's primary mechanism of action is the blockade of serotonin reuptake by binding to the primary (orthosteric) site on the serotonin transporter (SERT).[5] This inhibition of reuptake leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[4] Notably, escitalopram also interacts with an allosteric site on SERT, which is believed to stabilize its binding to the primary site and may contribute to its superior efficacy and faster onset of action compared to other SSRIs.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Presynaptic_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding & Signal Transduction Escitalopram Escitalopram Escitalopram->SERT Inhibition

Caption: Simplified signaling pathway of escitalopram's action at the serotonergic synapse.

Pharmacological Profile of Escitalopram

The pharmacological activity of escitalopram has been extensively characterized through a variety of in vitro and in vivo assays.

ParameterValueAssay TypeReference
SERT Binding Affinity (Ki) 0.89 nM - 1.1 nmol/LRadioligand Binding Assay[6][7]
Serotonin Reuptake Inhibition (IC50) 2.1 ± 0.75 nM[3H]-5-HT uptake in rat brain synaptosomes[8]
Selectivity over Norepinephrine Transporter (NET) ~4800-foldRadioligand Binding Assay[4]
Selectivity over Dopamine Transporter (DAT) >10,000-foldRadioligand Binding Assay[6]

Part 2: this compound - A Molecule of Interest

This compound is a fluorinated derivative of the chromane scaffold.[9] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to its target.[10][11] While its structure suggests potential interaction with monoamine transporters, there is currently no publicly available pharmacological data to confirm this hypothesis or to draw a comparison with escitalopram.

A Proposed Experimental Workflow for Pharmacological Characterization

To ascertain the potential of this compound as a serotonergic agent and to enable a direct comparison with escitalopram, a systematic preclinical evaluation is required. The following section outlines a comprehensive experimental plan.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Binding Radioligand Binding Assays (SERT, NET, DAT) Uptake Serotonin Reuptake Inhibition Assay Binding->Uptake FST Forced Swim Test (Antidepressant-like activity) Uptake->FST Microdialysis In Vivo Microdialysis (Extracellular 5-HT levels) FST->Microdialysis Analysis Determine Ki, IC50, Selectivity Compare with Escitalopram Microdialysis->Analysis

Caption: Proposed experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radioligand: Use a specific radioligand for each transporter, such as [³H]-citalopram for SERT.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or escitalopram (as a positive control).

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Methodology:

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human SERT, such as JAR cells or transfected HEK293 cells.[13]

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of this compound or escitalopram.

    • Initiate serotonin uptake by adding a fixed concentration of [³H]-serotonin.

    • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Objective: To assess the antidepressant-like activity of this compound in a rodent model.

Methodology:

  • Animals: Use male mice or rats.

  • Procedure:

    • Administer this compound, escitalopram, or vehicle to different groups of animals.

    • After a specified pre-treatment time, place each animal individually into a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).[1][14]

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving rats.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a brain region rich in serotonergic innervation, such as the hippocampus or prefrontal cortex.

  • Microdialysis Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after systemic administration of this compound or escitalopram.

  • Neurochemical Analysis:

    • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15][16]

  • Data Analysis:

    • Express the post-drug serotonin levels as a percentage of the baseline levels. A significant increase in extracellular serotonin would be expected for a SERT inhibitor.

Conclusion

Escitalopram stands as a testament to the success of targeting the serotonin transporter for the treatment of mood and anxiety disorders. Its high affinity, selectivity, and well-characterized pharmacological profile make it a crucial benchmark for the development of new serotonergic agents. This compound, with its fluorinated chromane structure, represents a potential, yet uncharacterized, entrant into this therapeutic area. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to elucidating its pharmacological properties. Only through such systematic investigation can a true head-to-head comparison with escitalopram be made, and the therapeutic potential of this novel compound be fully realized.

References

Data Deficit: A Comparative Analysis of (4R)-8-Fluorochromane-4-ylamine Binding at SERT and NET Remains Elusive

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and databases has revealed a critical lack of binding affinity data for the compound (4R)-8-Fluorochromane-4-ylamine at the serotonin transporter (SERT) and the norepinephrine transporter (NET). This data gap prevents a direct, evidence-based comparison of its potency and selectivity for these two crucial monoamine transporters, which are key targets in the development of treatments for a range of neurological and psychiatric disorders.

While the chromane scaffold is of significant interest in medicinal chemistry for its presence in various biologically active molecules, specific experimental values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound's interaction with SERT and NET are not documented in the accessible scientific domain. Such data is fundamental for understanding a compound's pharmacological profile and its potential as a therapeutic agent.

The Importance of SERT and NET Binding Affinity

The serotonin and norepinephrine transporters are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[1][2] By reabsorbing serotonin and norepinephrine back into the presynaptic neuron, they terminate the neurotransmitter signal. Compounds that inhibit the function of these transporters can prolong the action of serotonin and/or norepinephrine, a mechanism that underlies the therapeutic effects of many antidepressant and anxiolytic medications.

The relative binding affinity of a compound for SERT versus NET is a critical determinant of its pharmacological effect and side-effect profile. High selectivity for SERT is characteristic of Selective Serotonin Reuptake Inhibitors (SSRIs), while compounds with affinity for both transporters are classified as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Standard Methodology for Determining Binding Affinity: Radioligand Binding Assays

The gold standard for determining the binding affinity of a test compound for a specific transporter is the in vitro radioligand binding assay. This technique provides a quantitative measure of the interaction between a compound and its target protein.

Experimental Protocol: Competitive Radioligand Binding Assay

A detailed, step-by-step methodology for a typical competitive radioligand binding assay to determine the affinity of a compound for SERT or NET is as follows:

  • Membrane Preparation:

    • Cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the transporters are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound.

    • Control wells are included to determine total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known inhibitor to block all specific binding).

  • Incubation:

    • The plate is incubated at a specific temperature for a set period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Cell Culture with SERT/NET Expression P2 Cell Lysis & Membrane Isolation P1->P2 P3 Protein Quantification P2->P3 A1 Incubate Membranes with Radioligand & Test Compound P3->A1 A2 Rapid Filtration to Separate Bound from Free Ligand A1->A2 A3 Scintillation Counting to Measure Radioactivity A2->A3 D1 Calculate Specific Binding A3->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 & Ki Values D2->D3

Figure 1. Workflow of a competitive radioligand binding assay.

Path Forward: A Call for Empirical Data

To enable a thorough evaluation of this compound's potential as a modulator of the serotonin and norepinephrine transporters, experimental determination of its binding affinities is essential. Such data would not only clarify its potency and selectivity but also provide a foundation for further structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Without this fundamental data, any discussion of the compound's comparative activity at SERT versus NET would be purely speculative. The scientific community awaits empirical evidence to unlock the potential of this and other novel chemical entities.

References

A Comprehensive Guide to Determining the Monoamine Transporter Selectivity Profile of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the selectivity profile of the novel compound, (4R)-8-Fluorochromane-4-ylamine, across the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). As of the date of this publication, specific experimental data on the binding affinity and functional inhibition of this compound at these transporters is not publicly available. Therefore, this document serves as a detailed methodological guide, outlining the gold-standard in vitro assays required to generate this critical data. We will delve into the principles, experimental protocols, and data interpretation for radioligand binding assays and synaptosomal uptake inhibition assays. Furthermore, we will discuss the structure-activity relationships of related chromane analogs to provide a predictive context for the potential selectivity profile of this compound. This guide is intended to empower researchers to conduct a thorough and self-validating investigation into the pharmacological properties of this and similar novel chemical entities.

Introduction: The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into presynaptic neurons.[1] This process is fundamental to maintaining synaptic homeostasis, and its modulation is a cornerstone of pharmacotherapy for numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1]

The therapeutic efficacy and side-effect profile of a MAT-targeting compound are intrinsically linked to its selectivity for SERT, DAT, and NET. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) exhibit affinity for both SERT and NET. The unique "biochemical fingerprint" of a compound, defined by its relative affinities for these transporters, dictates its clinical utility.[2]

This compound is a novel compound with a chromane scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 8-position and an amine group at the 4-position suggests potential interactions with monoamine transporters. A comprehensive understanding of its selectivity profile is therefore a prerequisite for any further drug development efforts.

Foundational In Vitro Assays for Determining Monoamine Transporter Selectivity

To elucidate the selectivity profile of this compound, a combination of in vitro assays is essential. The two primary methodologies are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: Quantifying Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[2] These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target transporter.

In a competitive binding assay, a fixed concentration of a radioligand is incubated with a preparation of membranes from cells expressing the transporter of interest (e.g., HEK293 cells stably expressing human SERT, DAT, or NET) in the presence of increasing concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for binding to the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value and represents the affinity of the test compound for the transporter.

Diagram 1: Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparations (hSERT, hDAT, hNET) prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_components Add Components to Wells: 1. Test Compound/Buffer 2. Radioligand 3. Membrane Preparation prep_plates->add_components incubate Incubate at 30°C for 60 min add_components->incubate filtration Rapid Vacuum Filtration (GF/C filters) incubate->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation->data_analysis

Caption: A schematic overview of the key steps in a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, DAT, or NET.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known, non-labeled inhibitor for the respective transporter (e.g., 10 µM imipramine for SERT).

      • Test Compound: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Add the assay components to the wells. A typical order is: test compound or buffer, radioligand, and finally the membrane preparation to initiate the binding reaction.

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays: Assessing Functional Activity (IC50)

While binding assays provide crucial information about affinity, they do not directly measure the functional consequence of that binding. Uptake inhibition assays using synaptosomes, which are resealed nerve terminals containing the native machinery for neurotransmitter transport, provide a more physiologically relevant measure of a compound's ability to block transporter function.[3]

Synaptosomes are prepared from specific brain regions enriched in the transporter of interest (e.g., striatum for DAT, cortex for NET and SERT). These preparations are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured. A potent inhibitor will reduce the uptake of the radiolabeled neurotransmitter.

Diagram 2: Synaptosomal Uptake Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis prep_synaptosomes Isolate Synaptosomes from specific brain regions pre_incubation Pre-incubate Synaptosomes with Test Compound prep_synaptosomes->pre_incubation prep_reagents Prepare Reagents: - Test Compound Dilutions - Radiolabeled Neurotransmitter prep_reagents->pre_incubation initiate_uptake Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake by Rapid Filtration incubation->terminate_uptake wash_filters Wash Filters terminate_uptake->wash_filters measure_radioactivity Measure Radioactivity wash_filters->measure_radioactivity analyze_data Data Analysis: - Determine % Inhibition - Calculate IC50 measure_radioactivity->analyze_data

Caption: A flowchart illustrating the process of a synaptosomal uptake inhibition assay.

  • Synaptosome Preparation:

    • Euthanize rodents (e.g., rats) and rapidly dissect the brain regions of interest (e.g., striatum, cortex) in ice-cold buffer.

    • Homogenize the tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a suitable assay buffer.

    • Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the synaptosome preparation.

    • Add serial dilutions of this compound or a reference inhibitor.

    • To ensure selectivity of the assay for a specific transporter, other transporter inhibitors can be added. For example, in a SERT uptake assay, inhibitors for DAT and NET would be included.[3]

    • Pre-incubate the synaptosomes with the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation and Termination:

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a defined, short period (typically a few minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Radioactivity Measurement and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Comparison

The data generated from these assays will allow for a comprehensive comparison of the selectivity profile of this compound.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (IC50) should be tabulated for easy comparison.

Table 1: Hypothetical Monoamine Transporter Selectivity Profile of this compound

TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
SERT [Experimental Value][Experimental Value]
DAT [Experimental Value][Experimental Value]
NET [Experimental Value][Experimental Value]
Selectivity Ratios

To quantify the selectivity, ratios of the Ki or IC50 values can be calculated. For example:

  • SERT/DAT Selectivity: Ki (DAT) / Ki (SERT)

  • SERT/NET Selectivity: Ki (NET) / Ki (SERT)

A higher ratio indicates greater selectivity for SERT over the other transporters.

Comparison with Reference Compounds

It is crucial to include well-characterized reference compounds in all assays to validate the experimental setup and to provide a benchmark for the selectivity of this compound.

Table 2: Representative Selectivity Profiles of Known Monoamine Reuptake Inhibitors

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Activity
Fluoxetine~1>1000~200SSRI
Nisoxetine~200~100~1NRI
GBR 12909>1000~5~200DRI
Venlafaxine~25>1000~200SNRI
Cocaine~200~150~50SNDRI

Note: These are approximate values and can vary depending on the specific assay conditions.

Structural Considerations and Predictive Analysis

While awaiting experimental data, an analysis of the structure of this compound can offer insights into its potential selectivity profile. The chromane scaffold is present in compounds with known activity at monoamine transporters. The position and nature of substituents on this scaffold are critical determinants of affinity and selectivity. The presence of a fluorine atom at the 8-position can influence the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with the binding pockets of the transporters. The stereochemistry of the amine at the 4-position is also likely to be a key factor in determining its binding orientation and affinity.

Conclusion: A Roadmap for Characterization

This guide provides a robust and experimentally validated roadmap for determining the monoamine transporter selectivity profile of this compound. By employing the detailed protocols for radioligand binding and synaptosomal uptake inhibition assays, researchers can generate the critical data needed to understand the pharmacological properties of this novel compound. A thorough characterization of its selectivity is an indispensable step in assessing its therapeutic potential and guiding future drug development endeavors.

References

A Comparative Guide to the Off-Target Profile of (4R)-8-Fluorochromane-4-ylamine and Alternative FGF23 Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of Fibroblast Growth Factor 23 (FGF23) signaling inhibitors, understanding the full pharmacological profile of a compound is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicities and drug-drug interactions, ultimately derailing promising therapeutic candidates. This guide provides a comprehensive comparison of the known and potential off-target effects of the novel small molecule, (4R)-8-Fluorochromane-4-ylamine , with established and emerging alternatives.

Due to the limited public availability of specific off-target screening data for this compound, this guide establishes a comparative framework based on its structural class (chromane derivative) and the profiles of other FGF23 signaling inhibitors. This approach allows for an informed consideration of potential liabilities and highlights the critical experimental evaluations required for its continued development.

Introduction to this compound and FGF23 Signaling

Fibroblast Growth Factor 23 (FGF23) is a crucial hormone regulating phosphate and vitamin D homeostasis.[1] Its dysregulation is implicated in various disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO), making it a significant therapeutic target.[2] this compound is a small molecule inhibitor designed to modulate FGF23 signaling. Its chromane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3][4] This promiscuity necessitates a thorough evaluation of its off-target interaction profile.

The FGF23 Signaling Pathway

FGF23 exerts its effects by forming a ternary complex with an FGF receptor (FGFR) and its co-receptor, α-Klotho.[5] This interaction triggers downstream signaling cascades, primarily the MAPK/ERK pathway, leading to decreased renal phosphate reabsorption and suppression of vitamin D synthesis.[6] Inhibition of this pathway is the intended on-target effect of compounds like this compound.

FGF23_Signaling_Pathway cluster_membrane Cell Membrane FGFR_Klotho FGFR/α-Klotho Complex RAS RAS FGFR_Klotho->RAS Activates FGF23 FGF23 FGF23->FGFR_Klotho Binds Inhibitor This compound (or alternative) Inhibitor->FGF23 Inhibits Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphate_Reabsorption Decreased Phosphate Reabsorption ERK->Phosphate_Reabsorption VitaminD_Synthesis Decreased Vitamin D Synthesis ERK->VitaminD_Synthesis

Figure 1: Simplified FGF23 signaling pathway and the site of action for inhibitors.

Comparative Analysis of Off-Target Profiles

A comprehensive understanding of a drug candidate's selectivity is crucial. Here, we compare this compound with a highly specific biologic and a structurally distinct small molecule inhibitor of FGF23.

Compound/Drug NameTypePrimary TargetKnown/Potential Off-Target Effects
This compound Small MoleculeFGF23 SignalingNot Publicly Available. Potential for CYP450 enzyme inhibition and hERG channel interaction based on its chemical scaffold.
Burosumab (Crysvita) Monoclonal AntibodyFGF23High specificity for FGF23. Off-target effects are generally related to hypersensitivity reactions or on-target effects of excessive phosphate level changes.
ZINC13407541 & Analogs (e.g., 8n) Small MoleculeFGF23Acknowledged potential for off-target effects. Analog 8n shows high stability in microsomal assays, suggesting potentially lower CYP-mediated interactions. Further optimization is noted as necessary to reduce off-target liabilities.
Pan-FGFR Inhibitors Small MoleculeFGF Receptors 1-4Inhibition of FGF23 signaling is an on-target effect. Off-target toxicities include hyperphosphatemia and soft tissue mineralization.[6]
This compound: A Profile in Prospect

As a small molecule with a chromane core, this compound warrants investigation into two primary areas of off-target liability:

  • Cytochrome P450 (CYP) Enzyme Inhibition: The chromane scaffold is present in various biologically active compounds, and its metabolism and potential for drug-drug interactions via CYP inhibition must be characterized. Inhibition of key isoforms like CYP2D6 and CYP3A4 can have significant clinical consequences.

  • hERG Potassium Channel Blockade: Interaction with the human Ether-à-go-go-Related Gene (hERG) channel is a critical safety liability for many small molecules, leading to potentially fatal cardiac arrhythmias. The physicochemical properties of this compound necessitate a thorough evaluation of its hERG channel affinity.

Burosumab: The High-Specificity Benchmark

Burosumab is a human monoclonal antibody that binds to and inhibits FGF23. Its high specificity provides a valuable benchmark for comparing the potential off-target effects of small molecule inhibitors. The adverse effects associated with Burosumab are primarily related to its mechanism of action (e.g., hyperphosphatemia if dosing is not properly managed) and immunogenicity (e.g., hypersensitivity reactions), rather than off-target pharmacological interactions.

ZINC13407541 and its Analogs: A Small Molecule Comparator

ZINC13407541 and its analogs are small molecules designed to inhibit the interaction of FGF23 with its receptor complex.[2] Research on these compounds has acknowledged the need for further optimization to reduce potential off-target effects. Notably, the analog 8n was highlighted for its enhanced stability in microsomal assays, a positive indicator for a more predictable metabolic profile and potentially fewer CYP-mediated drug-drug interactions.[2] However, comprehensive off-target screening data for this series is not yet publicly available.

Pan-FGFR Inhibitors: A Mechanistic Comparator

While not direct FGF23 inhibitors, pan-FGFR inhibitors block FGF23 signaling downstream at the receptor level. Studies on these compounds have revealed off-target toxicities such as soft tissue mineralization and cardiovascular dysfunction, which are linked to the disruption of phosphate homeostasis.[6] This provides valuable insight into potential pathway-related toxicities that could also be relevant for direct FGF23 inhibitors.

Essential Experimental Workflows for Off-Target Profiling

To thoroughly characterize the off-target profile of this compound, a series of well-established in vitro assays are indispensable. The following sections detail the methodologies for assessing two of the most critical potential off-target liabilities.

Off_Target_Workflow Compound This compound CYP_Assay CYP450 Inhibition Assay Compound->CYP_Assay hERG_Assay hERG Channel Assay Compound->hERG_Assay DDI_Risk Drug-Drug Interaction Risk Assessment CYP_Assay->DDI_Risk Cardiotoxicity_Risk Cardiotoxicity Risk Assessment hERG_Assay->Cardiotoxicity_Risk

Figure 2: Essential off-target screening workflow for small molecule drug candidates.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of major human CYP450 isoforms.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs, and a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • Prepare a solution of the NADPH-regenerating system.

  • Incubation:

    • Pre-incubate the reaction mixture with the test compound or vehicle control at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel current.

Methodology:

  • Cell Culture:

    • Culture a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.

    • Harvest cells for electrophysiological recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (approximately 35-37°C).

    • Use an appropriate intracellular solution (in the patch pipette) and extracellular solution.

    • Apply a voltage-clamp protocol to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the resurgent tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Apply increasing concentrations of this compound to the cell via a perfusion system, allowing the effect to reach a steady state at each concentration.

    • Include a vehicle control and a known hERG channel blocker (e.g., E-4031) as a positive control.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Conclusion and Future Directions

While this compound presents a promising small molecule approach to inhibiting FGF23 signaling, a comprehensive assessment of its off-target profile is a critical next step in its preclinical development. The lack of publicly available data for this specific compound underscores the importance of conducting rigorous safety pharmacology studies early in the drug discovery process.

By comparing its structural class to other FGF23 inhibitors, we can anticipate potential liabilities, primarily concerning CYP450 inhibition and hERG channel blockade. The provided experimental protocols offer a clear roadmap for generating the necessary data to build a robust safety profile for this compound. Ultimately, a favorable off-target profile, demonstrating a significant therapeutic window between its on-target potency and any off-target interactions, will be essential for its progression as a viable clinical candidate.

References

A Researcher's Guide to Monoamine Transporter Selectivity: Evaluating Dopamine Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This guide addresses the critical topic of monoamine transporter selectivity, specifically focusing on the cross-reactivity of serotonergic agents with the dopamine transporter (DAT). The initial query specified "(4R)-8-Fluorochromane-4-ylamine," a compound for which extensive, publicly validated data is not available. To provide a robust, data-driven comparison grounded in established science, this guide will utilize well-characterized reference compounds that embody distinct selectivity profiles. We will compare Paroxetine , a highly selective serotonin reuptake inhibitor (SSRI)[1][2]; Sertraline , an SSRI with known moderate affinity for DAT[3]; and GBR 12909 , a potent and selective DAT inhibitor[4][5]. This approach allows us to deliver a technically deep and practical guide on the principles and methodologies for evaluating transporter cross-reactivity.

Introduction: The Imperative of Selectivity in Neuropharmacology

The monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and psychoactive compounds.[6] These transporters, members of the solute carrier 6 (SLC6) family, actively clear their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of signaling.[6]

The therapeutic efficacy and side-effect profile of a monoamine transporter ligand are intrinsically linked to its selectivity. A compound designed to inhibit SERT for the treatment of depression, such as an SSRI, may inadvertently interact with DAT.[1] This cross-reactivity can introduce unintended and often undesirable effects, ranging from motor activation to abuse potential, underscoring the necessity for rigorous pharmacological profiling. This guide provides the foundational principles, experimental methodologies, and comparative data to critically assess the selectivity of investigational compounds for the serotonin transporter versus the dopamine transporter.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT, DA) cleft 5-HT & DA vesicle->cleft Release SERT SERT DAT DAT cleft->SERT Reuptake cleft->DAT Reuptake receptor Postsynaptic Receptors cleft->receptor Binding

Caption: Synaptic action of monoamine transporters SERT and DAT.

Part 1: Quantifying Molecular Interaction via Radioligand Binding Assays

The first step in characterizing cross-reactivity is to determine the binding affinity of a compound for each transporter. This is achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity; a lower Kᵢ value signifies a higher affinity.[7]

Causality in Experimental Design: Why This Approach?

We use membrane preparations from brain regions densely expressing the target of interest (e.g., striatum for DAT, cortex or platelets for SERT) to ensure a high signal-to-noise ratio.[8] The choice of radioligand is critical; it must be highly selective for the target transporter to prevent confounding results. For instance, [³H]WIN 35,428 is a classic choice for labeling DAT, while [³H]citalopram is used for SERT. The assay is "competitive," meaning our unlabeled test compound and the radioligand compete for the same binding site. This allows us to calculate the affinity of our compound relative to the known affinity of the radioligand.

cluster_workflow Radioligand Binding Assay Workflow start Start: Brain Tissue or Transfected Cell Lines prep Membrane Preparation Homogenize tissue/cells in buffer. Centrifuge to pellet membranes. Resuspend in assay buffer. start->prep incubate Incubation Combine membranes, radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of test compound. Incubate to reach binding equilibrium. prep->incubate filter Filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specifically bound radioligand. incubate->filter count Quantification Place filters in scintillation vials with cocktail. Measure radioactivity using a scintillation counter. filter->count analyze Data Analysis Plot % inhibition vs. log[compound concentration]. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation. count->analyze end end analyze->end Result: Kᵢ value (Binding Affinity)

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for DAT and SERT

This protocol is a self-validating system, incorporating controls for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known inhibitor) to ensure accuracy.

  • Membrane Preparation:

    • Dissect brain tissue rich in the target transporter (e.g., rat striatum for DAT, rat frontal cortex for SERT) on ice.

    • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

    • Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Incubation:

    • In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and each concentration of the test compound.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a non-labeled competitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Paroxetine for SERT) for non-specific binding OR 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand solution (e.g., a final concentration of 0.2 nM [³H]WIN 35,428 for DAT).

      • 150 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature or 4°C to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Quickly wash the filters four times with ice-cold wash buffer.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Part 2: Evaluating Functional Impact with Synaptosome Uptake Assays

While binding affinity is crucial, it doesn't always correlate perfectly with functional activity. A compound might bind to a transporter without inhibiting its function. Therefore, a neurotransmitter uptake assay is essential to measure the functional consequence of this binding. This assay uses synaptosomes—resealed nerve terminals isolated from brain tissue that contain functional transporters.[9][10]

Causality in Experimental Design: Why This Approach?

Synaptosomes provide a more physiologically relevant ex vivo model than simple membrane preparations because the transporters are in their native lipid environment and require ion gradients to function, just as they do in vivo.[11] We measure the inhibition of the uptake of a radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin). The resulting IC₅₀ value represents the concentration of the test compound required to inhibit 50% of the transporter's functional activity (reuptake). To ensure specificity for a single transporter, inhibitors for other transporters are often included in the buffer (e.g., desipramine to block NET when assaying DAT).[9]

cluster_workflow Synaptosome Uptake Assay Workflow start Start: Fresh Brain Tissue (e.g., Rat Striatum) prep Synaptosome Preparation Homogenize tissue in sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend in physiological buffer. start->prep preincubate Pre-incubation Aliquot synaptosomes into tubes. Add varying concentrations of the test compound or vehicle. Incubate for 10-15 minutes. prep->preincubate uptake Initiate Uptake Add radiolabeled substrate (e.g., [³H]Dopamine). Incubate for a short period (e.g., 5 minutes) at 37°C. preincubate->uptake terminate Termination & Filtration Stop the reaction by adding ice-cold buffer and rapid vacuum filtration. Wash filters to remove external radioactivity. uptake->terminate quantify Quantification Place filters in scintillation vials. Measure radioactivity taken up by the synaptosomes. terminate->quantify analyze Data Analysis Plot % uptake inhibition vs. log[compound concentration]. Calculate IC₅₀ value. quantify->analyze end end analyze->end Result: IC₅₀ value (Functional Potency)

Caption: Workflow for a synaptosome neurotransmitter uptake assay.

Protocol: [³H]Dopamine and [³H]Serotonin Uptake Inhibition Assay
  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (striatum for DAT, whole brain minus striatum/cerebellum for SERT) in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).

    • Resuspend the pellet in a physiological Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into microcentrifuge tubes.

    • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]dopamine).

    • Allow the uptake to proceed for 5 minutes at 37°C.

    • Define non-specific uptake in parallel tubes containing a high concentration of a potent inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Paroxetine for SERT).

  • Termination and Quantification:

    • Terminate the reaction by adding 1 mL of ice-cold buffer and immediately filtering the contents through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the compound and fit the curve to determine the IC₅₀ value.

Part 3: Comparative Data Analysis

By performing these assays, we can generate a quantitative profile of a compound's activity at multiple transporters. The ratio of Kᵢ or IC₅₀ values is used to define its selectivity.

CompoundTargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (Kᵢ DAT / Kᵢ SERT)
Paroxetine SERT ~0.07 [1]~1 [2]\multirow{3}{}{\textbf{~7000x}}
DAT ~490 [1]>1000
NET ~40[1]~350
Sertraline SERT ~0.5 - 2 ~5 \multirow{3}{}{\textbf{~25-50x}}
DAT ~25 - 50 [3]~100
NET ~420>1000
GBR 12909 SERT >100>1000\multirow{3}{*}{\textbf{~0.01x (DAT selective)}}
DAT ~1 [4][5]~5 [8]
NET >100>1000

Note: Kᵢ and IC₅₀ values are approximate and can vary based on assay conditions and tissue source (e.g., human vs. rat). The data presented is compiled for illustrative comparison.

Interpretation of Results:
  • Paroxetine demonstrates exceptional selectivity for SERT. Its binding affinity for SERT is approximately 7000-fold higher than for DAT.[1] This profile is consistent with its clinical use as a highly specific SSRI with minimal dopaminergic side effects.[3]

  • Sertraline , while still highly selective for SERT, exhibits a notably lower selectivity ratio (25- to 50-fold) compared to paroxetine.[3] Its moderate affinity for DAT is unique among SSRIs and may contribute to its specific clinical profile, potentially offering subtle activating or motivating effects in some patients.[12]

  • GBR 12909 is the archetypal selective DAT inhibitor. It is over 100-fold more selective for DAT than for either SERT or NET, making it an invaluable research tool for isolating the effects of dopaminergic system modulation.[4][5]

Conclusion

The evaluation of cross-reactivity with the dopamine transporter is a non-negotiable step in the preclinical characterization of any compound targeting the serotonin transporter. A comprehensive understanding of a compound's selectivity profile, derived from a combination of in vitro binding and functional assays, is paramount for predicting its therapeutic potential and anticipating its side-effect liabilities. As demonstrated by the distinct profiles of Paroxetine, Sertraline, and GBR 12909, even subtle differences in selectivity can have profound implications for a drug's ultimate clinical utility and safety. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions in drug discovery and development.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

(4R)-8-Fluorochromane-4-ylamine is a vital chiral building block in modern medicinal chemistry.[1] As a primary amine, its stereocenter is a cornerstone for the synthesis of numerous complex pharmaceutical agents. In drug development, the two enantiomers of a chiral molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be the active therapeutic agent, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[1]

Consequently, regulatory bodies like the FDA and international councils such as the ICH mandate rigorous control and quantification of enantiomeric impurities.[3][4] According to ICH guidelines, the undesired enantiomer is treated like any other impurity and must be controlled within strict limits, often as low as 0.15% or 0.05%, depending on the maximum daily dose of the drug.[5] This necessitates the development of highly selective, sensitive, and robust analytical methods to ensure the safety and efficacy of the final drug product.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the causality behind methodological choices, present a detailed, field-proven protocol for the most prevalent technique—Chiral High-Performance Liquid Chromatography (HPLC)—and discuss the critical validation parameters that ensure regulatory compliance and data integrity.[6][7]

Pillar 1: The Core Principle of Chiral Recognition

The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. To achieve separation, we must introduce a chiral environment, most commonly a Chiral Selector. This selector interacts differentially with each enantiomer, forming transient, non-covalent diastereomeric complexes with different stability constants.[8] This difference in interaction energy leads to a difference in mobility or retention time within the analytical system, enabling their separation and quantification.

cluster_0 Achiral Environment cluster_1 Chiral Environment Racemic {Racemic Mixture|(R)-Enantiomer | (S)-Enantiomer} Achiral No Separation (Identical Properties) Racemic->Achiral Analysis Racemic_Chiral {Racemic Mixture|(R)-Enantiomer | (S)-Enantiomer} Complexes Transient Diastereomeric Complexes (R)-Complex (More Stable) (S)-Complex (Less Stable) Racemic_Chiral->Complexes Interaction Selector Chiral Selector (e.g., CSP) Separation Separation Achieved (Different Retention Times) Complexes->Separation

Caption: Principle of Chiral Separation

Pillar 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by factors such as available instrumentation, required sensitivity, sample throughput, and the specific physicochemical properties of the analyte. For a chiral primary amine like 8-fluorochromane-4-ylamine, three principal techniques stand out: Chiral HPLC, Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[9]Differential partitioning between a supercritical fluid (CO₂) mobile phase and a solid CSP.[10]Differential migration of analytes in a background electrolyte (BGE) containing a chiral selector, driven by an electric field.[11]
Primary Advantage Ubiquitous, robust, highly versatile, and well-understood. The gold standard for chiral analysis.[12][13]High speed, reduced organic solvent consumption ("Green Chemistry"), and often superior resolution.[2][10]Extremely high separation efficiency, minimal sample and solvent consumption, and methodological flexibility.[14][15]
Key Limitation Higher consumption of organic solvents, longer run times compared to SFC.Higher initial instrument cost, less suitable for highly polar compounds without modifiers.Can have lower sensitivity (due to small injection volumes) and can be less robust than HPLC.
Typical Application Routine quality control, stability testing, and preparative separation.High-throughput screening, purity analysis, and purification.Analysis of minute sample quantities, complex matrices, and charged analytes.[16]

Pillar 3: In-Depth Protocol & Causality — Chiral HPLC Method

Chiral HPLC is the most established and reliable technique for the enantiomeric purity analysis of chiral amines in a regulated environment.[9][17] Our choice of starting conditions is not arbitrary; it is based on a deep understanding of chiral recognition mechanisms.

Rationale for Method Component Selection:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, specifically those with amylose or cellulose derivatives like tris(3,5-dimethylphenylcarbamate), are exceptionally effective for a broad range of chiral compounds, including primary amines.[8][9] They offer a combination of hydrogen bonding, π-π, and steric interactions that are crucial for resolving enantiomers of aromatic structures like chromanes.[18][19]

  • Mobile Phase: A normal-phase mobile phase (e.g., Hexane/Isopropanol) is typically chosen for polysaccharide CSPs as it promotes the necessary interactions for chiral recognition. The alcohol modifier (Isopropanol or Ethanol) is critical for controlling retention and enantioselectivity.[8]

  • Basic Additive: A small amount of a basic additive, such as Diethylamine (DEA), is essential when analyzing primary amines.[17] It acts as a competing base to minimize undesirable ionic interactions between the basic analyte and residual acidic silanol groups on the silica surface of the CSP. This results in significantly improved peak symmetry and reproducibility.[8]

Detailed Experimental Protocol: Chiral HPLC

This protocol represents a robust starting point for the analysis of this compound. Optimization is expected based on the specific column batch and HPLC system.

  • Instrumentation and Materials

    • HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or DAD detector.

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA, Chiralcel® OD-H, or equivalent), 5 µm, 250 x 4.6 mm.

    • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

    • Additive: Diethylamine (DEA), high purity.

    • Sample: this compound and its racemic or (S)-enantiomer standard.

  • Chromatographic Starting Conditions

ParameterRecommended ConditionRationale & Optimization Notes
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)The Hexane/IPA ratio is the primary driver of retention and resolution. Increase IPA to decrease retention time; decrease IPA to increase retention and potentially improve resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. backpressure.
Column Temp. 25 °CTemperature affects kinetics. Test a range (e.g., 20-40 °C) as it can sometimes invert elution order or significantly improve selectivity.
Detection UV at 230 nmSelect a wavelength where the analyte has significant absorbance for optimal sensitivity.
Injection Vol. 10 µLAdjust based on sample concentration and detector response.
  • Sample Preparation

    • Accurately prepare a stock solution of the racemic standard at ~1.0 mg/mL in the mobile phase.

    • Prepare the this compound test sample at the same concentration.

    • For determining the limit of quantification (LOQ), prepare a "spiked" sample by adding a known small amount (e.g., 0.1%) of the (S)-enantiomer to the (4R)-enantiomer sample.

  • System Suitability Test (SST)

    • Before analyzing any samples, inject the racemic standard solution.

    • Acceptance Criteria: The resolution factor (Rs) between the two enantiomer peaks must be greater than 1.5. The tailing factor for each peak should be less than 2.0.

Workflow for Method Optimization

The path from a starting method to a validated, robust protocol involves systematic optimization.

Caption: Workflow for Chiral HPLC Method Optimization

Pillar 4: Method Validation — The Foundation of Trustworthiness

A fully optimized method is incomplete until it has been formally validated to prove it is fit for its intended purpose.[6][20] Validation is a mandatory requirement for regulatory submissions.[7][21] The core validation parameters are defined by the ICH Q2(R2) guideline.[22]

ParameterPurpose & Rationale
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any other potential impurities or matrix components. This is typically shown by resolving the two enantiomers from each other and from a blank.
Linearity & Range To verify that the detector response is directly proportional to the concentration of the enantiomeric impurity over a specified range (e.g., from the reporting threshold to 150% of the specification limit).
Accuracy To determine the closeness of the measured value to the true value. This is assessed by analyzing a sample of the main enantiomer spiked with known amounts of the impurity enantiomer at different concentrations.
Precision Assesses the degree of scatter between a series of measurements. It includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of the impurity enantiomer that can be detected but not necessarily quantitated. Important for trace analysis.
Limit of Quantitation (LOQ) The lowest amount of the impurity enantiomer that can be quantitatively determined with suitable precision and accuracy. This value must be at or below the regulatory reporting threshold.[23]
Robustness To demonstrate the method's reliability with respect to deliberate, small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

Conclusion

The enantiomeric purity analysis of this compound is a critical quality control step that demands a scientifically sound and rigorously validated analytical method. While SFC and CE present compelling advantages for specific applications, Chiral HPLC with a polysaccharide-based stationary phase remains the benchmark technique , offering an unparalleled combination of robustness, versatility, and regulatory acceptance.

By starting with a logically chosen CSP and mobile phase system, performing systematic optimization, and executing a thorough validation protocol according to ICH guidelines, researchers and drug developers can establish a self-validating system. This ensures the generation of trustworthy and defensible data, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

A-Z Guide to Validating the Binding Site of (4R)-8-Fluorochromane-4-ylamine on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of experimental methodologies for validating the binding site of novel ligands, using (4R)-8-Fluorochromane-4-ylamine and its interaction with the Serotonin Transporter (SERT) as a case study. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize drug-target interactions.

Introduction: The Criticality of Binding Site Validation

The Serotonin Transporter (SERT), a member of the SLC6 family of neurotransmitter transporters, is a crucial regulator of serotonergic signaling in the central nervous system.[1][2] It terminates neurotransmission by the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1][3] This central role makes SERT a primary target for a wide range of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety disorders.[1][4][5]

This compound is a novel compound with demonstrated high affinity for SERT. To fully understand its pharmacological mechanism and to guide further lead optimization, it is imperative to move beyond simple affinity measurements and precisely define its binding site. Validating the binding site—determining whether it engages the primary (orthosteric) site, a secondary (allosteric) site, or a novel pocket—provides invaluable insight into its mechanism of inhibition and potential for differentiated therapeutic effects.

This guide will compare and contrast the primary experimental techniques used to achieve this validation: Radioligand Binding Assays , Site-Directed Mutagenesis , and Computational Modeling . Each section will detail the causality behind the experimental choices and provide actionable protocols.

The Anatomy of SERT: Potential Binding Pockets

The structure of SERT, informed by X-ray crystallography and cryo-electron microscopy, reveals two key binding sites for inhibitor drugs.[1][6]

  • The Central (Orthosteric) Site (S1): Located halfway across the membrane, this is the primary binding site for the endogenous substrate, serotonin, as well as for classic competitive inhibitors like SSRIs (e.g., citalopram, paroxetine) and tricyclic antidepressants (TCAs).[1][4][6] This site is formed by residues from transmembrane helices (TMs) 1, 3, 6, 8, and 10.[1] Ligands binding here directly block the uptake of serotonin.[1]

  • The Allosteric Site (S2): Situated in the extracellular vestibule, this secondary site can bind certain ligands, such as (S)-citalopram, which in turn modulates the binding of a ligand at the central site.[1] Occupancy of the S2 site can sterically hinder the dissociation of a drug from the S1 site, effectively locking the transporter in an inhibited, outward-open conformation.[1]

The primary objective of our validation workflow is to determine which of these sites this compound occupies.

Comparative Guide to Experimental Validation Techniques

A multi-faceted approach, integrating data from biochemical, molecular, and computational methods, provides the most robust and trustworthy validation of a ligand's binding site.

Radioligand Binding Assays: Probing Competitive Interactions

Expertise & Causality: Competitive radioligand binding is the foundational experiment for characterizing a new ligand. Its purpose is to determine if the test compound and a known radiolabeled ligand compete for the same binding site. By using radioligands with well-defined binding sites (e.g., [³H]citalopram for the S1 orthosteric site), we can infer the binding location of our unlabeled test compound. A successful competition, evidenced by a dose-dependent displacement of the radioligand, strongly suggests interaction at the same or an overlapping site.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare SERT-expressing cell membranes assay_wells Combine in 96-well plate: 1. Membranes 2. Test Compound / Control 3. Radioligand prep1->assay_wells prep2 Prepare serial dilutions of This compound prep2->assay_wells prep3 Prepare radioligand ([³H]citalopram) at fixed concentration prep3->assay_wells incubation Incubate to reach binding equilibrium (e.g., 60 min at 25°C) assay_wells->incubation filtration Rapid vacuum filtration to separate bound from free radioligand incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Plot % inhibition vs. log[Test Compound] counting->analysis calc Calculate IC₅₀ and Ki values using non-linear regression analysis->calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing human SERT (e.g., HEK293-hSERT) to high confluency.[7]

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]

    • Perform differential centrifugation to pellet the cell membranes.[7]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[8]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of SERT membranes, 50 µL of [³H]citalopram (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]

    • Non-specific Binding (NSB): 50 µL of SERT membranes, 50 µL of [³H]citalopram, and 50 µL of a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to block all specific binding.[7][9]

    • Competition: 50 µL of SERT membranes, 50 µL of [³H]citalopram, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[9]

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[7]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C pre-soaked in polyethyleneimine) to trap the membranes with bound radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Data Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).[9]

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation & Interpretation

CompoundTarget SiteRadioligandKi (nM)Interpretation
This compoundOrthosteric (S1)[³H]citalopram1.5Potent displacement suggests binding at the S1 site.
(S)-Citalopram (Control)Orthosteric (S1)[³H]citalopram2.6[7]Confirms assay validity with a known S1 binder.
Serotonin (Control)Orthosteric (S1)[³H]citalopram~250Endogenous substrate competes at the S1 site.

A low nanomolar Ki value for this compound in this assay is strong evidence that it binds to the orthosteric S1 site.

Site-Directed Mutagenesis: Pinpointing Molecular Interactions

Expertise & Causality: While competitive binding assays suggest a binding region, site-directed mutagenesis (SDM) can identify the specific amino acid residues that form the binding pocket. The principle is to mutate key residues within the hypothesized binding site and measure the resulting change in binding affinity for the test compound. A significant loss of affinity (i.e., a large increase in the Ki value) after mutating a specific residue strongly implies that this residue is a critical interaction point for the drug. We select residues for mutation based on published crystal structures that identify key interaction points for known S1-site ligands.[4][10]

Experimental Workflow Diagram

G cluster_mutagenesis Mutagenesis cluster_validation Validation & Expression cluster_assay Binding Assay cluster_analysis Analysis design Design primers with desired mutation (e.g., S438A) pcr Perform PCR on wild-type (WT) SERT plasmid design->pcr dpn1 Digest parental (WT) plasmid with DpnI pcr->dpn1 transform Transform mutated plasmid into E. coli dpn1->transform sequence Sequence plasmid to confirm mutation transform->sequence transfect Transfect validated plasmid into mammalian cells (e.g., HEK293) sequence->transfect membranes Prepare membranes from WT and mutant SERT-expressing cells transfect->membranes binding_assay Perform competitive binding assay with this compound membranes->binding_assay compare Compare Ki values between WT and mutant SERT binding_assay->compare

Caption: Workflow for site-directed mutagenesis and binding validation.

Detailed Experimental Protocol: Site-Directed Mutagenesis

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., Serine 438 to Alanine, S438A). The mutation should be in the center, flanked by ≥12 bases of correct sequence on each side.[11][12] Ser438 is a critical residue for the binding of several antidepressants.[10]

  • Mutagenesis PCR:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu) with the wild-type hSERT plasmid as the template and the mutagenic primers.[12]

    • Use a thermal cycling program with 18-30 cycles to amplify the entire plasmid, incorporating the mutation.[11]

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product and incubate for 1-2 hours at 37°C.[12][13] DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

  • Transformation and Validation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.[14]

    • Isolate plasmid DNA from resulting colonies and confirm the presence of the desired mutation and the absence of other mutations via DNA sequencing.

  • Expression and Binding Assay:

    • Transfect mammalian cells (e.g., HEK293) with the validated wild-type and mutant SERT plasmids.

    • Prepare cell membranes and perform competitive radioligand binding assays as described in section 3.1 to determine the Ki of this compound for both wild-type and S438A-SERT.

Data Presentation & Interpretation

SERT ConstructKey ResidueKi (nM) for this compoundFold-Change in KiInterpretation
Wild-TypeSer4381.5-Baseline affinity.
S438A MutantAla438 210140xSignificant loss of affinity indicates a direct interaction with the hydroxyl group of Ser438.
Y95F MutantPhe951.81.2xNo significant change suggests Tyr95 is not a primary interaction point for this ligand.

A >10-fold increase in the Ki value for a mutant compared to the wild-type is considered strong evidence that the mutated residue is critical for binding the ligand. The 140-fold shift observed for the S438A mutant provides compelling evidence that this compound binds in the S1 pocket and directly interacts with Serine 438.

Computational Modeling: Predicting the Binding Pose

Expertise & Causality: Computational docking and molecular dynamics (MD) simulations serve as a powerful in silico method to complement experimental data. Docking predicts the preferred binding orientation (pose) of a ligand within the 3D structure of the target protein.[2][15] This allows us to visualize the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand in the binding site.[16] The predicted interactions can then be used to rationalize the results from site-directed mutagenesis and guide the design of future experiments.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Refinement protein Obtain SERT crystal structure (e.g., from PDB) and prepare for docking grid Define docking grid box around the S1 binding site protein->grid ligand Generate 3D conformer of This compound dock Run docking algorithm (e.g., AutoDock) to generate potential binding poses ligand->dock grid->dock score Score and rank poses based on binding energy dock->score visualize Visualize top-ranked pose and analyze key interactions score->visualize md Optional: Refine pose with Molecular Dynamics (MD) simulation visualize->md

Caption: Workflow for computational docking of a ligand to SERT.

Detailed Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of human SERT from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: add hydrogen atoms, assign partial charges, and remove water molecules.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign rotatable bonds and determine its charge state at physiological pH.

  • Docking Simulation:

    • Define the search space (grid box) for the docking simulation, centering it on the known S1 binding site, ensuring it encompasses key residues like Asp98 and Ser438.[10][16]

    • Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses. The software will score these poses based on a calculated binding affinity (e.g., in kcal/mol).[2]

  • Analysis:

    • Analyze the top-ranked poses. The best pose should have a low binding energy and a conformation that is consistent with the experimental mutagenesis data.

    • Visualize the ligand-protein complex to identify specific amino acid residues involved in key interactions (e.g., hydrogen bond between the ligand's amine and the carboxylate of Asp98, or interaction with Ser438).

Data Presentation & Interpretation

Interaction TypeLigand MoietySERT ResidueDistance (Å)Interpretation
Ionic BondProtonated AmineAsp982.8A canonical interaction for substrates and inhibitors, anchoring the ligand in the S1 site.[16]
Hydrogen BondAmineSer4383.1This predicted interaction perfectly corroborates the S438A mutagenesis data.
HydrophobicFluorochromane RingIle172, Phe335< 4.0Key hydrophobic contacts that stabilize the ligand within the pocket.

The computational model provides a structural hypothesis that integrates and explains the biochemical data. The predicted hydrogen bond to Ser438 provides a direct molecular explanation for the 140-fold loss of affinity observed in the S438A mutant.

Synthesizing the Evidence for a Validated Conclusion

  • Radioligand binding established that this compound is a potent inhibitor that competes for the orthosteric (S1) site.

  • Site-directed mutagenesis pinpointed a specific, critical interaction with residue Ser438 within that S1 site.

  • Computational modeling provided a physically plausible 3D model of the binding pose that is in perfect agreement with the experimental data, visualizing the precise interactions that anchor the ligand.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4R)-8-Fluorochromane-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (4R)-8-Fluorochromane-4-ylamine, grounding procedural steps in the chemical principles that dictate them.

Part 1: Core Hazard Assessment—Understanding the "Why"

Before any disposal procedure can be outlined, a thorough understanding of the molecule's inherent risks is essential. This compound is a substituted heterocyclic compound with two key structural features that dictate its hazard profile and, consequently, its disposal route: a fluorinated aromatic system and a primary amine group .

  • Halogenated Organic Compound: The presence of a fluorine atom on the chromane ring places this compound in the category of halogenated organic waste.[1] Halogenated compounds are of particular concern because their improper incineration can lead to the formation of highly toxic and corrosive gases, such as gaseous hydrogen fluoride (HF), in addition to carbon and nitrogen oxides.[2] Therefore, they require disposal in specialized high-temperature incinerators equipped with scrubbers to neutralize these acidic byproducts.[3] This is the primary reason why halogenated waste streams must be rigorously segregated from non-halogenated ones; mixing them unnecessarily increases the volume of waste that requires this expensive, specialized treatment.[1][4]

  • Aromatic Amine: Aromatic amines as a class can exhibit varying levels of toxicity and may be harmful if swallowed, inhaled, or absorbed through the skin.[5] The amine group also imparts a basic character to the molecule, making it incompatible with acids and strong oxidizing agents.[2][6] Mixing amine waste with acidic waste can cause a violent exothermic reaction.

The combination of these functional groups necessitates its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), mandating a "cradle to grave" management approach.[7][8][9]

Part 2: Immediate Safety & Spill Management

Proper disposal begins with safe handling during and after experimentation.

Personal Protective Equipment (PPE): Always handle this compound and its waste inside a certified chemical fume hood.[10] Standard PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Always double-glove when handling waste containers.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[11]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[11]

Spill Management: In the event of a small spill, it should be contained and cleaned up immediately by trained personnel.[10]

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[1][10]

  • Collect the absorbent material using non-sparking tools and place it in a sealed, compatible container.

  • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it alongside the primary chemical waste.[1]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. This process is governed by federal and local regulations, including the EPA and OSHA.[3][7][13]

Step 1: Hazardous Waste Determination

Any material, including pure surplus compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), containing this compound must be treated as hazardous waste.[7] This determination is the first and most critical step in the disposal process.[9]

Step 2: Waste Segregation (The Most Critical Step)

Proper segregation prevents dangerous reactions and simplifies disposal.[3][9]

  • Primary Waste Stream: Create a dedicated waste container for this compound and compatible halogenated organic compounds.

  • DO NOT MIX with:

    • Non-Halogenated Solvents: Keep separate to reduce disposal costs and complexity.[12][14]

    • Acids or Bases: To prevent violent neutralization reactions.[6][14]

    • Oxidizing Agents: To avoid potentially explosive reactions.[14]

    • Aqueous Waste: Unless the compound is in an aqueous solution from an experimental workup.

    • Heavy Metals: These require a separate disposal stream.[15]

Step 3: Containerization

Select a waste container that is in good condition and compatible with the chemical waste.

  • Material: Use a polyethylene or glass container designed for chemical waste.[1][10] Ensure the material is compatible with any solvents used.

  • Seal: The container must have a tightly fitting, screw-top cap to prevent leaks and evaporation.[7][12] Containers must be kept closed at all times except when waste is being added.[7][12] This is one of the most common regulatory violations.[7]

  • Volume: Do not overfill the container. Leave at least 10% of headspace for vapor expansion.

Step 4: Labeling

Proper labeling is a strict regulatory requirement.[16] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[1][12] The label must include:

  • The words "Hazardous Waste" .[15]

  • Full Chemical Names: List all chemical constituents, including solvents, by their full names (no formulas or abbreviations).[12] For example: "this compound, Dichloromethane, Methanol."

  • Approximate Percentages: Estimate the percentage of each component.[15]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable, Corrosive).[1]

  • Generator Information: Your name, lab location, and the date of accumulation.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]

  • Store the container away from heat sources and incompatible materials.[3]

Step 6: Arranging for Final Disposal

Once the waste container is nearly full (e.g., 90% capacity), arrange for its collection.

  • Contact EHS: Submit a chemical waste collection request to your institution's EHS office.[1][11]

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash.[10] The EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, likely via high-temperature incineration.[3][9]

Part 4: Decontamination and Empty Containers

  • Glassware: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous waste in the appropriate halogenated waste stream.[11] The third rinsate can often be collected with non-hazardous solvent waste, pending institutional policy.

  • Empty Containers: An empty container that held the pure compound must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[11] After rinsing and air-drying in a fume hood, deface the original label completely. The cleaned container can then typically be disposed of as regular solid waste, but you must confirm this with your institution's EHS guidelines.[11]

Data and Workflow Summary

Table 1: Disposal Profile for this compound
ParameterGuidelineRationale & References
Waste Classification Hazardous Waste (RCRA Regulated)Halogenated organic amine with potential toxicity.[7][9]
Primary Hazards Toxic, Potential Corrosive/IrritantBased on amine functionality and data for similar compounds.[2][5]
Primary Waste Stream Segregated Halogenated Organic WastePrevents contamination and ensures proper high-temperature incineration.[1][12][14]
Incompatible Wastes Acids, Bases, Oxidizers, Non-Halogenated SolventsRisk of violent reaction and unnecessary increase in hazardous waste volume.[6][14]
Container Type Tightly-sealed, compatible (Glass or Polyethylene)Prevents leaks and evaporation; ensures chemical compatibility.[7][12]
Disposal Method Collection by EHS for off-site incinerationDestruction of hazardous organic material at a permitted facility.[3][9]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_action Disposal Protocol A Identify Waste: This compound (Pure, solutions, contaminated materials) B Assess Hazards: - Halogenated Organic - Amine Compound - Toxic/Irritant A->B Consult SDS/ Chemical Properties C Select Compatible Waste Container B->C Proceed to Disposal D Affix 'Hazardous Waste' Label & List All Contents C->D E Segregate Waste Stream (Halogenated Only) D->E F Add Waste to Container in Fume Hood E->F G Store in SAA (Closed & in Secondary Containment) F->G H Container Full? G->H I Request Pickup from EHS H->I Yes J Continue Accumulation H->J No J->F

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-8-Fluorochromane-4-ylamine
Reactant of Route 2
Reactant of Route 2
(4R)-8-Fluorochromane-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.